2-(4-Methylbenzoyl)benzoic acid
Description
Properties
IUPAC Name |
2-(4-methylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOWIXIHDDXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058926 | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-55-2 | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Toluoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylbenzoyl)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-toluoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLUOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylbenzoyl)benzoic acid (CAS 85-55-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)benzoic acid (CAS 85-55-2), a key intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, safety information, and primary applications.
Chemical and Physical Properties
This compound, also known as o-(p-toluoyl)benzoic acid, is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, benzene, and ether.[1][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [1][4][5][6][7][8] |
| Molecular Weight | 240.25 g/mol | [1][5][6][9] |
| Melting Point | 137-139 °C | [4][6][9][10] |
| Boiling Point | 342.97 °C (estimate) | [11] |
| Density | 1.1783 g/cm³ (estimate) | [4] |
| pKa | 3.33 ± 0.36 (Predicted) | [1][3] |
| LogP | 2.77 - 2.924 | [8][11] |
| Refractive Index | 1.5570 - 1.607 (estimate) | [3][4][11] |
Spectral Data
Key spectral data for the characterization of this compound are summarized below.
| Spectral Data Type | Key Features and Observations | Source(s) |
| ¹H NMR | Spectral data is available.[4][8] Expected signals would include aromatic protons in two distinct regions, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. | [4][8][12] |
| ¹³C NMR | Spectral data is available.[12][13] Expected signals would include those for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methyl carbon. | [5][12][13] |
| IR Spectroscopy | An IR spectrum is available.[6] Characteristic peaks would include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid groups, and C-H stretches for the aromatic and methyl groups. | [6] |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available.[1][7] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [1][5][7] |
| X-Ray Crystallography | The crystal structure of the monohydrate has been reported.[14] The two aromatic rings are oriented at a dihedral angle of 69.12 (3)°.[14][15] | [14][15] |
Synthesis and Reactions
The most common and well-documented method for synthesizing this compound is through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride.[16][17]
Synthesis via Friedel-Crafts Acylation
This reaction involves the electrophilic substitution of a proton on the toluene ring with an acyl group derived from phthalic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[16]
References
- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound(85-55-2) 1H NMR spectrum [chemicalbook.com]
- 5. Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester | C16H14O3 | CID 595959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(85-55-2) IR Spectrum [chemicalbook.com]
- 7. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 8. 2-(4-Methylbenzoyl)benzoicacid | C15H12O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. This compound | 85-55-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CN110845318A - Method for synthesizing 2-methyl-1, 4-naphthoquinone by catalyzing 2-methylnaphthalene - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. byjus.com [byjus.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
physical and chemical properties of 2-(4-Methylbenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)benzoic acid, a substituted benzophenone (B1666685) derivative, is a key intermediate in the synthesis of various organic compounds, most notably in the production of dyes and potentially as a scaffold in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a ketone group, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for the scientific community.
Chemical Identity and Physical Properties
This section summarizes the key identifiers and physical characteristics of this compound. The data presented is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(p-Toluoyl)benzoic acid, 4'-Methylbenzophenone-2-carboxylic acid | [1][2] |
| CAS Number | 85-55-2 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [3] |
| Molecular Weight | 240.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 137-139 °C | [4] |
| Boiling Point | 342.97 °C (rough estimate) | [4] |
| Solubility | Sparingly soluble in water. Very soluble in benzene, ether, acetone, and ethanol. | [2][4] |
| pKa (Predicted) | 3.33 ± 0.36 | [4] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Reaction Scheme:
Experimental Procedure (General):
-
In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet, phthalic anhydride is suspended in an excess of dry toluene.
-
Anhydrous aluminum chloride (typically in stoichiometric amounts or slight excess) is added portion-wise to the suspension while maintaining a controlled temperature, often below 10 °C, to manage the exothermic reaction.
-
After the addition is complete, the reaction mixture is gradually heated and maintained at a specific temperature (e.g., 50-60 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.
-
The reaction mixture is then cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting mixture is then subjected to work-up procedures, which may include separation of the organic layer, extraction of the aqueous layer with a suitable solvent (like toluene or ether), and subsequent washing of the combined organic extracts.
-
The product is typically isolated by evaporation of the solvent, followed by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield purified this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Experimental Procedure:
-
A small amount of the dried, crystalline this compound is finely powdered.
-
A capillary tube is sealed at one end and a small amount of the powdered sample is packed into the sealed end to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 2-3 °C per minute).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Intramolecular Cyclization to 2-Methylanthraquinone (B1664562)
A key reaction of this compound is its intramolecular cyclization to form 2-methylanthraquinone, an important dye intermediate.[5] This reaction is typically carried out in the presence of a strong acid, such as fuming sulfuric acid or by converting the carboxylic acid to an acyl chloride followed by a Lewis acid-catalyzed cyclization.[5][6]
Experimental Procedure (via Acyl Chloride): [5]
-
Acyl Chloride Formation: this compound (0.098 mol) is treated with an excess of thionyl chloride (approximately 50 ml). The mixture is heated to 50 °C for about 2 hours to form the corresponding acyl chloride. Excess thionyl chloride is then removed under reduced pressure.[5]
-
Cyclization: The resulting acyl chloride is dissolved in a solvent such as 1,2-dichloroethane. A Lewis acid, like anhydrous aluminum chloride (40 g), is added portion-wise at a controlled temperature below 10 °C.[5]
-
The reaction mixture is then heated to 55 °C for approximately 2.5 hours.[5]
-
Work-up: The reaction is quenched by pouring the mixture into cold dilute hydrochloric acid. The organic layer is separated, washed, and dried.[5]
-
The solvent is removed by evaporation, and the crude 2-methylanthraquinone is purified, for example, by recrystallization, with a reported yield of around 75%.[5]
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the diaryl ketone.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and conversion to an acyl halide.[2]
-
Ketone Group: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.
-
Intramolecular Cyclization: As detailed in the experimental protocol, the most significant reaction is the intramolecular cyclization to form the anthraquinone (B42736) ring system.[5][6]
The primary application of this compound is as an intermediate in the synthesis of 2-methylanthraquinone, which is a precursor for various dyes.[5][7] It also serves as a building block in organic synthesis for creating more complex molecules that may have applications in materials science and as potential pharmaceutical scaffolds.[2] While the biological activity of this specific compound is not extensively documented, the benzophenone and benzoic acid moieties are present in many biologically active molecules, suggesting potential for its derivatives in drug discovery.[8][9]
Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthesis and cyclization of this compound.
References
- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 85-55-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
2-(4-Methylbenzoyl)benzoic acid molecular weight and formula
This document provides the fundamental physicochemical properties of 2-(4-Methylbenzoyl)benzoic acid, a compound of interest in various research and development applications. The primary focus of this summary is the presentation of its molecular formula and weight, which are critical for experimental design, stoichiometric calculations, and analytical characterization.
Physicochemical Properties
The core identifying characteristics of this compound are its molecular formula and molecular weight. These have been determined and verified through multiple analytical techniques. The data is summarized in the table below for clarity and ease of reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 240.25 g/mol | [2][4] |
| Monoisotopic Mass | 240.2540 g/mol | [1] |
| CAS Registry Number | 85-55-2 | [1][2][3] |
Note on Methodologies: The molecular formula is determined by the elemental composition of the molecule. The molecular weight (or molar mass) is the mass of one mole of the substance and is calculated from the atomic weights of the constituent atoms.[2][4] Discrepancies in the reported values in literature are typically minor and depend on the precision of the measurement and the source of the atomic weight data used. For instance, values of 240.2540 and 240.258 have also been reported.[1][3]
Due to the nature of the requested information, which pertains to fundamental and established properties of a chemical compound, detailed experimental protocols for its determination are not included in this summary. Similarly, as a singular chemical entity, signaling pathways are not applicable unless discussing its specific biological interactions, which is beyond the scope of this data sheet. Therefore, no diagrams are provided.
References
Unveiling the Three-Dimensional Architecture of 2-(4-Methylbenzoyl)benzoic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Methylbenzoyl)benzoic acid monohydrate (C₁₅H₁₂O₃·H₂O), a compound of interest as an intermediate in the synthesis of dyes and potentially other bioactive molecules.[1][2] This document outlines the precise three-dimensional arrangement of atoms, details the experimental protocols for its determination, and presents all quantitative data in a clear, tabular format for ease of reference and comparison.
Core Crystallographic Data
The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Formula | C₁₅H₁₂O₃·H₂O |
| Molecular Weight | 258.26 g/mol [1][2] |
| Crystal System | Triclinic[1][2] |
| Space Group | P-1 |
| a | 7.5410 (15) Å[1] |
| b | 8.7480 (17) Å[1] |
| c | 10.728 (2) Å[1] |
| α | 79.96 (3)°[1] |
| β | 77.83 (3)°[1] |
| γ | 85.63 (3)°[1] |
| Volume | 680.6 (2) ų[1] |
| Z | 2[1] |
| Radiation | Mo Kα[1] |
| Temperature | 294 (2) K[1] |
| R-factor | 0.061[2] |
| wR-factor | 0.194[2] |
Table 1: Crystal Data and Structure Refinement for this compound monohydrate.
Molecular Structure and Conformation
The asymmetric unit of the title compound consists of one molecule of this compound and one water molecule.[1][2] The benzoic acid and the 4-methylbenzoyl moieties are not coplanar; the dihedral angle between the two aromatic rings is 69.12 (3)°.[1][2] The molecular structure is stabilized by an intramolecular hydrogen bond.
In the crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming a three-dimensional network.[1][2] These hydrogen bonding interactions are crucial for the stability of the crystal structure. The hydrogen bond geometry is detailed in Table 2.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| O3—H3B⋯OW | 0.82 | 1.80 | 2.601 (4) | 165 |
| OW—HWA⋯O2i | 0.85 | 2.42 | 2.842 (4) | 111 |
| OW—HWB⋯O1ii | 0.85 | 2.38 | 2.803 (4) | 111 |
Table 2: Hydrogen-bond geometry (Å, °). [1] Symmetry codes: (i) x, y, z; (ii) -x+1, -y, -z+1.
Experimental Protocols
Synthesis and Crystallization:
The synthesis of this compound was carried out following a previously described method.[1][2] Single crystals suitable for X-ray diffraction were obtained by dissolving 2.0 g of the compound in 100 ml of water and allowing the solvent to evaporate slowly at room temperature over a period of approximately 15 days.[1][2]
X-ray Data Collection and Structure Refinement:
Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] A total of 2638 reflections were measured, of which 2435 were independent.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions.[1][2]
Visualizations
Molecular Structure of this compound Monohydrate:
Caption: Molecular structure of this compound monohydrate with atom numbering.
Experimental Workflow for Crystal Structure Determination:
Caption: Workflow for the determination of the crystal structure.
Signaling Pathways
At present, there is no readily available scientific literature detailing the interaction of this compound with specific biological signaling pathways. Its primary documented application is as a chemical intermediate.[1][2] Further research would be required to elucidate any potential bioactivity and associated molecular mechanisms.
Conclusion
This guide provides a comprehensive overview of the crystal structure of this compound monohydrate. The detailed crystallographic data and experimental protocols offer a valuable resource for researchers in the fields of crystallography, materials science, and drug design. The elucidation of its solid-state structure is a fundamental step for understanding its physicochemical properties and for the rational design of new molecules with desired functionalities.
References
Solubility Profile of 2-(4-Methylbenzoyl)benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(4-Methylbenzoyl)benzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound, also known as 2-(p-toluoyl)benzoic acid, is a chemical intermediate with the molecular formula C₁₅H₁₂O₃.[1][2] It is a white crystalline powder.[3] This compound is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[3][4] Understanding its solubility is crucial for various applications, including synthesis, purification, and formulation development.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Source |
| Benzene | Very Soluble / Freely Soluble | [3][4][5] |
| Ether | Very Soluble / Freely Soluble | [3][4][5] |
| Acetone | Very Soluble / Freely Soluble | [3][4][5] |
| Alcohol (e.g., Ethanol) | Very Soluble / Freely Soluble | [3][4][5] |
| Boiling Toluene | Freely Soluble | [4] |
| Water | Sparingly Soluble (especially in cold water) | [4] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatic shaker or water bath with agitation
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent.[6][9]
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a membrane filter that is compatible with the organic solvent to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Sample Preparation: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Gravimetric Method
The gravimetric method is a simpler, though potentially less precise, technique for determining solubility that relies on measuring the mass of the dissolved solute.[10][11][12][13]
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatic bath or incubator
-
Analytical balance
-
Filtration apparatus
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).
-
Sampling and Filtration: Carefully withdraw a known volume of the clear, saturated supernatant and filter it to remove any undissolved solids.
-
Weighing the Solution: Accurately weigh the filtered saturated solution.
-
Solvent Evaporation: Transfer the weighed solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of inert gas can be used to expedite this process.
-
Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any remaining solvent without decomposing the solute.
-
Final Weighing: After drying to a constant weight, cool the evaporating dish in a desiccator and weigh it again.
-
Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume or mass of the solvent used.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of determining the solubility of an organic compound.
Caption: Workflow for Experimental Solubility Determination.
Caption: Decision Tree for Qualitative Solubility Testing.
References
- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 2. This compound | 85-55-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-(p-Toluyl)benzoic Acid [drugfuture.com]
- 5. This compound CAS#: 85-55-2 [m.chemicalbook.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. pharmacyjournal.info [pharmacyjournal.info]
An In-depth Technical Guide to the Safety and Handling of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(4-Methylbenzoyl)benzoic acid (CAS No. 85-55-2), a compound utilized in organic synthesis, including as a reactant in the coupling of benzoic and phenylacetic acids with aryltrifluoroborates.[1] Adherence to the following procedures is critical to ensure the safety of laboratory and manufacturing personnel.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on the physical and chemical properties of the substance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [3] |
| Melting Point | 137-139 °C (lit.) or 146 °C | [1][4][5] |
| Boiling Point | ~342.97 °C (rough estimate) | [5] |
| Density | ~1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | ~244.4 ± 20.5 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | |
| Storage Temperature | Store below +30°C in a dry, cool, and well-ventilated place.[1][4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |
Signal Word: Warning[5]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] The following data for structurally analogous compounds are provided for context but should be interpreted with caution.
| Compound | Test | Route | Species | Result | Source(s) |
| 2-Benzoylbenzoic acid | LD50 | Oral | Rat | 4600 mg/kg | [8][9] |
| 2-Benzoylbenzoic acid | LD50 | Oral | Mouse | 880 mg/kg | [10] |
| p-Toluic acid | LD50 | Oral | Mouse | 2340 mg/kg | [11] |
| p-Toluic acid | LD50 | Intraperitoneal | Mouse | 916 mg/kg | [12] |
| p-Toluic acid | LD50 | Intraperitoneal | Rat | 874 mg/kg | [12] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Avoid contact with skin and eyes.[11]
-
Do not breathe dust.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE).
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Store locked up.[5]
-
Store away from incompatible materials and foodstuff containers.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for managing accidental exposures or spills.
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Hazardous combustion products include carbon monoxide and carbon dioxide.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Use personal protective equipment.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Keep in suitable, closed containers for disposal.
Experimental Protocols
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404):
-
Principle: The substance is applied to a small area of skin of an experimental animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch. The duration of exposure is typically 4 hours.
-
Observation: The skin is evaluated for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405):
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[13] The untreated eye serves as a control.[13]
-
Procedure: A specified amount of the test substance is instilled into the eye. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13] Observations may continue for up to 21 days to assess reversibility.[6]
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423):
-
Principle: This method uses a stepwise procedure with a small number of animals per step.[4] The outcome of each step determines the dose for the next step. The method allows for classification into one of a series of toxicity classes based on fixed LD50 cut-off values.[4]
-
Procedure: A starting dose is administered to a group of animals (typically rats, usually females).[4] Depending on the outcome (mortality or survival), the dose is increased or decreased for the subsequent group.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Classification: The substance is assigned a GHS toxicity category based on the observed mortality at specific dose levels.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and response procedures for this compound.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 3. CAS 85-55-2: Acide 2-(4-méthylbenzoyle)benzoïque [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. westliberty.edu [westliberty.edu]
- 12. para-toluic acid, 99-94-5 [thegoodscentscompany.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 2-(4-Methylbenzoyl)benzoic Acid: Discovery, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 2-(4-Methylbenzoyl)benzoic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical discovery, detailed synthetic protocols, and key physicochemical properties of the compound.
Executive Summary
This compound, also known as 2-(p-Toluoyl)benzoic acid, is a substituted benzophenone (B1666685) derivative with the chemical formula C₁₅H₁₂O₃. Its discovery is intrinsically linked to the development of the Friedel-Crafts acylation reaction in the late 19th century. Primarily, it serves as a crucial precursor in the industrial synthesis of 2-methylanthraquinone, a valuable intermediate for manufacturing various dyes and pigments. This guide presents its historical context, detailed experimental procedures for its synthesis and subsequent conversion, and a compilation of its quantitative physical and chemical data.
Discovery and History
The history of this compound is rooted in the pioneering work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they discovered a set of reactions, now famously known as the Friedel-Crafts reactions, which allowed for the formation of carbon-carbon bonds on an aromatic ring.[1][2][3] These electrophilic aromatic substitution reactions opened up new avenues for the synthesis of a vast array of organic compounds.
While the initial discovery was in 1877, a subsequent publication by Friedel and Crafts in 1888 specifically described the preparation of 2-(p-Toluyl)benzoic acid by reacting phthalic anhydride (B1165640) with toluene (B28343) in the presence of anhydrous aluminum chloride.[4] This marks the first documented synthesis of the compound, establishing its origins within the foundational era of modern organic chemistry.
References
Spectroscopic Analysis of 2-(4-Methylbenzoyl)benzoic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 2-(4-Methylbenzoyl)benzoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for jejich acquisition.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.2-8.2 | Multiplet | 8H | Aromatic Protons |
| ~2.4 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts of the aromatic protons can be complex due to the overlapping signals of the two benzene (B151609) rings.
¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~165-170 | Quaternary | -COOH |
| ~195-200 | Quaternary | C=O (ketone) |
| ~125-145 | Quaternary & Tertiary | Aromatic Carbons |
| ~21 | Primary | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2500-3300 | Broad | O-H | Stretching |
| ~3050 | Medium | C-H (aromatic) | Stretching |
| ~2920 | Weak | C-H (methyl) | Stretching |
| ~1700 | Strong | C=O (carboxylic acid) | Stretching |
| ~1660 | Strong | C=O (ketone) | Stretching |
| ~1600, ~1450 | Medium-Strong | C=C | Stretching (aromatic) |
| ~1300 | Medium | C-O | Stretching |
| ~900 | Medium | O-H | Bending (out-of-plane) |
Mass Spectrometry (MS) Data
The mass spectrum was obtained by Electron Ionization (EI).[1] The molecular formula of this compound is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol .[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 240 | ~25 | [M]⁺ (Molecular Ion) |
| 223 | ~15 | [M-OH]⁺ |
| 195 | ~10 | [M-COOH]⁺ |
| 119 | ~100 | [C₈H₇O]⁺ (4-methylbenzoyl cation) |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
As this compound is a solid, several methods can be used for sample preparation for IR analysis.[3][4][5][6][7]
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]
-
Nujol Mull Method: A small amount of the solid sample (5-10 mg) is ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste (mull).[7] This mull is then pressed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. A reference spectrum of Nujol should be subtracted from the sample spectrum.
-
Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[5]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively low molecular weight, volatile organic compounds.[8][9][10][11][12]
-
Sample Introduction: The solid sample is introduced into the ion source of the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][10] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 2. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Properties of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 2-(4-Methylbenzoyl)benzoic acid (MBBA), a significant intermediate in the synthesis of dyes[1]. Understanding the thermal behavior of this compound is critical for ensuring stability, safety, and efficacy in its various applications, including pharmaceutical development and materials science. This document outlines its key thermal characteristics, details the experimental protocols for their determination, and provides visual workflows for clarity.
Summary of Thermal Properties
The thermal properties of a compound are crucial for determining its storage conditions, processing parameters, and stability. The available quantitative data for this compound is summarized below.
| Thermal Property | Value | Notes |
| Melting Point (Tm) | 137-139 °C[2][3][4][5][6] | This is the temperature at which the solid form of the compound transitions to a liquid phase. |
| Boiling Point (Tb) | ~342.97 °C[2][3] | This value is a rough estimate and represents the temperature at which the liquid transitions to a gas at atmospheric pressure. |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | This property, representing the heat required to raise the temperature of the gaseous substance, is listed as a potential parameter but no value is provided in the searched literature.[7] |
| Enthalpy of Fusion (ΔHfus) | Data not available | This value, representing the energy required for the solid-to-liquid phase change, can be determined via Differential Scanning Calorimetry (DSC).[7][8] |
| Decomposition Temperature (Td) | Data not available | The temperature at which the compound chemically decomposes can be determined using Thermogravimetric Analysis (TGA).[9][10] |
Experimental Methodologies
The characterization of thermal properties is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC is a fundamental technique used to measure changes in physical properties as a function of temperature.[11][12] It is particularly effective for determining melting points, glass transitions, and the enthalpy of transitions for organic compounds.[8][13]
Protocol for Determining Melting Point and Enthalpy of Fusion:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into a DSC pan, which is then hermetically sealed.
-
Instrument Setup:
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.[14]
-
Data Analysis:
-
The resulting DSC thermogram plots heat flow against temperature.
-
An endothermic peak signifies the melting of the sample.
-
The onset temperature of this peak is typically reported as the melting point for pure organic compounds.[11]
-
The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which provides insight into the material's crystallinity.[11]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][15] This technique is essential for determining the thermal stability and decomposition profile of a material.[10]
Protocol for Determining Thermal Stability and Decomposition:
-
Sample Preparation: A small amount of the this compound sample is weighed and placed into a TGA crucible (e.g., alumina).[9][16]
-
Instrument Setup:
-
The crucible is placed on a highly sensitive microbalance within the TGA furnace.[17]
-
The desired atmosphere is established, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[9]
-
A dynamic temperature program is set, for example, heating from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled rate (e.g., 20 °C/min).[10]
-
-
Data Acquisition: The TGA instrument continuously records the mass of the sample as the temperature increases.[10]
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
A significant drop in mass indicates decomposition.
-
The temperature at which the maximum rate of mass loss occurs (the peak of the first derivative of the TGA curve) is often defined as the decomposition temperature.[10]
-
The final remaining mass at the end of the experiment provides the percentage of residue.[10]
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: Workflow for DSC Analysis.
Caption: Workflow for TGA Analysis.
References
- 1. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 85-55-2 [amp.chemicalbook.com]
- 3. This compound CAS#: 85-55-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 85-55-2 [chemicalbook.com]
- 6. This compound | 85-55-2 [amp.chemicalbook.com]
- 7. Benzoic acid, 2-(4-methylbenzoyl)- (CAS 85-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. s4science.at [s4science.at]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. epfl.ch [epfl.ch]
- 17. etamu.edu [etamu.edu]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)benzoic acid, a benzophenone (B1666685) derivative with the chemical formula C₁₅H₁₂O₃, is a compound of significant interest in various chemical and industrial fields. It serves as a crucial intermediate in the synthesis of dyes and has potential applications in the development of pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, benzene (B151609), and ether.[2][3]
Table 1: Summary of Quantitative Data for this compound
| Property | Theoretical Value | Experimental Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ | [4] |
| Molecular Weight | 240.25 g/mol | 240.2540 g/mol | [4] |
| Melting Point | Not available | 137-139 °C, 146 °C, 180-182 °C | [2][5][6][7] |
| Boiling Point | Not available | 137-138 °C (likely decomposition) | [8] |
| Density | Not available | 1.1783 g/cm³ (rough estimate) | [6][9] |
| pKa | 3.33±0.36 (Predicted) | Not available | [10] |
| XLogP3 | 2.77 (Predicted) | Not available | [7] |
Note: The variation in the experimental melting point may be attributed to different crystalline forms (polymorphs) or the presence of impurities.
Structural and Spectroscopic Properties
The molecular structure of this compound features two benzene rings. In the monohydrate crystal form, these rings are oriented at a dihedral angle of 69.12 (3)°.[1][11]
Crystallographic Data (Monohydrate)
The monohydrate form of this compound (C₁₅H₁₂O₃·H₂O) crystallizes in a triclinic system.[1][11]
Table 2: Crystal Data and Structure Refinement for this compound Monohydrate
| Parameter | Value | Reference |
| Formula | C₁₅H₁₂O₃·H₂O | [1][11] |
| Molecular Weight | 258.26 g/mol | [1][11] |
| Crystal System | Triclinic | [1][11] |
| Space Group | P-1 | [11] |
| a | 7.5410 (15) Å | [1][11] |
| b | 8.7480 (17) Å | [1][11] |
| c | 10.728 (2) Å | [1][11] |
| α | 79.96 (3)° | [1][11] |
| β | 77.83 (3)° | [1][11] |
| γ | 85.63 (3)° | [1][11] |
| Volume | 680.6 (2) ų | [1][11] |
| Z | 2 | [1][11] |
Spectroscopic Data
While specific spectra are not publicly available in detail, the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data has been reported.[8][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.[8] For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-13 ppm region.[14][15][16][17]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbon.[12] The carboxyl carbon typically resonates in the 165-185 ppm range.[3][15]
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹.[3][17]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.[4][18]
Theoretical Properties
Currently, there is a limited amount of published theoretical data specifically for this compound. Computational methods like Density Functional Theory (DFT) could be employed to predict its electronic structure, molecular orbitals, and spectroscopic properties, as has been done for similar molecules like 2-(4-methoxybenzoyl)benzoic acid.[2] Such theoretical calculations would provide valuable insights to complement experimental findings.
Experimental Protocols
Synthesis
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be used, often with proton decoupling.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Record a background spectrum of a blank KBr pellet.[5] Then, place the sample pellet in the spectrometer and record the sample spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[2][19] The sample is vaporized by heating.[20]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Biological Activity and Potential Applications
While specific signaling pathways for this compound have not been detailed in the available literature, benzoic acid derivatives, in general, have been studied for their biological activities. For instance, some derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and is implicated in aging and age-related diseases.
Given its structure as a benzophenone derivative, this compound holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Its utility as an intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development pipelines.[2]
Logical Relationship of Compound Application
Caption: Potential applications of this compound.
Conclusion
This technical guide has summarized the key theoretical and experimental properties of this compound based on currently available scientific literature. The provided data on its physicochemical, structural, and spectroscopic characteristics, along with generalized experimental protocols, offer a solid foundation for researchers and professionals. While there is a need for further computational studies to elucidate its theoretical properties and more specific investigations into its biological activities, this compound remains a compound with significant potential in both industrial and pharmaceutical applications.
References
- 1. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. echemi.com [echemi.com]
- 8. This compound(85-55-2) 1H NMR spectrum [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 13. This compound(85-55-2) IR Spectrum [chemicalbook.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 18. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Methodological & Application
Application Notes and Protocols: 2-(4-Methylbenzoyl)benzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(4-Methylbenzoyl)benzoic acid as a key intermediate in the synthesis of pharmaceutically relevant compounds. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and biological signaling pathways are presented to support research and development in medicinal chemistry.
Introduction
This compound, a derivative of benzophenone, serves as a versatile building block in organic synthesis. Its structural features, comprising a benzoic acid moiety and a p-toluoyl group, allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. A significant application of this compound is in the synthesis of 2-methylanthraquinone (B1664562), a core structure found in various biologically active molecules, including those with potential as anticancer agents.
Application: Synthesis of 2-Methylanthraquinone
This compound is a direct precursor to 2-methylanthraquinone through an intramolecular cyclization reaction. This process, typically catalyzed by a strong dehydrating agent such as sulfuric acid, is a crucial step in accessing the anthraquinone (B42736) scaffold. 2-Methylanthraquinone and its derivatives have garnered interest in pharmaceutical research due to their potential as bioreductive alkylating agents and their ability to induce apoptosis in cancer cells.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-methylanthraquinone from this compound via intramolecular cyclization.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2-Methylanthraquinone | [1] |
| Reaction Type | Intramolecular Cyclization / Dehydration | [1] |
| Catalyst / Reagent | Fuming Sulfuric Acid (20% SO₃) | [1] |
| Yield | 81-90% | [1] |
| Melting Point of Product | 173-173.5 °C (recrystallized) | [1] |
| Purity | Practically pure after initial workup | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylanthraquinone via Intramolecular Cyclization
This protocol is adapted from a well-established procedure for the intramolecular condensation of p-toluyl-o-benzoic acid.[1]
Materials:
-
This compound (p-toluyl-o-benzoic acid)
-
Fuming sulfuric acid (20% anhydride)
-
Cracked ice
-
Ammonia (B1221849) solution
-
Ethanol (B145695) (for recrystallization)
-
Animal charcoal (for recrystallization)
Equipment:
-
2-L flask with a calcium chloride tube
-
Steam bath
-
4-L beaker
-
Suction filter (Büchner funnel with a flannel cloth or a filtros plate)
-
Mechanical stirrer
Procedure:
-
Reaction Setup: In a 2-L flask protected by a calcium chloride tube, mix 157 g (0.65 mole) of this compound with 1400 g (725 cc.) of fuming sulfuric acid (20% anhydride).
-
Reaction: Heat the mixture on a steam bath for two hours with occasional shaking. The temperature can be maintained at 125–130°C to shorten the reaction time to one hour without affecting the yield.[1]
-
Quenching: After cooling, pour the clear, deep red solution onto cracked ice in a 4-L beaker.
-
Isolation of Crude Product: The 2-methylanthraquinone will separate as a solid. Digest the precipitate for twenty minutes by passing steam through the mixture. Filter the product by suction.
-
Washing: Wash the precipitate thoroughly with hot water.
-
Neutralization: Return the precipitate to the beaker and digest it with hot water to which a slight excess of ammonia has been added to neutralize any remaining acid.
-
Final Filtration and Drying: Filter the product again and dry it to a constant weight. The resulting β-methylanthraquinone should be a pale tan solid.
-
Purification (Optional): For higher purity, the product can be recrystallized from ethanol in the presence of animal charcoal to obtain long, silken, almost colorless needles.[1]
Visualizations
Experimental Workflow: Synthesis of 2-Methylanthraquinone
The following diagram illustrates the key steps in the synthesis of 2-methylanthraquinone from this compound.
Caption: Workflow for the synthesis of 2-methylanthraquinone.
Signaling Pathway: Apoptosis Induction by Anthraquinone Derivatives
Derivatives of 2-methylanthraquinone have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.
Caption: ROS/JNK-mediated apoptosis by anthraquinones.
References
Application Notes and Protocols: 2-(4-Methylbenzoyl)benzoic Acid as a Versatile Intermediate for High-Performance Dyes
Introduction
2-(4-Methylbenzoyl)benzoic acid (MBBA) is a key chemical intermediate, primarily utilized in the synthesis of a variety of high-performance dyes. Its unique benzophenone (B1666685) structure allows for the construction of complex chromophoric systems, leading to colorants with desirable properties such as high tinctorial strength, good lightfastness, and excellent washfastness. These attributes make dyes derived from MBBA suitable for demanding applications in the textile, plastics, and coatings industries. This document provides detailed application notes and experimental protocols for the synthesis of anthraquinone (B42736) and azo dyes using MBBA as a pivotal starting material.
Anthraquinone Dyes from this compound
The most prominent application of MBBA in dye synthesis is as a precursor to 2-methylanthraquinone (B1664562), a foundational building block for a wide range of disperse and vat dyes. The synthesis proceeds through an intramolecular cyclization of MBBA, followed by further functionalization to yield the desired dye molecules.
Synthesis Pathway Overview
The general pathway involves a two-step process:
-
Cyclization: this compound undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to form the tricyclic 2-methylanthraquinone core.
-
Functionalization: The 2-methylanthraquinone core is then chemically modified, for instance, through nitration and reduction to introduce amino groups. These amino derivatives are versatile intermediates for the synthesis of a variety of colored compounds. A subsequent bromination can be performed to introduce reactive sites for further dye elaboration.
Quantitative Data for Anthraquinone Synthesis
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| Cyclization | 2-Methylanthraquinone | Fuming Sulfuric Acid (20% SO₃) | 2 hours at 100-120°C | 81-90 | |
| Nitration | 1-Nitro-2-methylanthraquinone | Nitric Acid, Sulfuric Acid | - | - | [1] |
| Reduction | 1-Amino-2-methylanthraquinone | Sodium Sulfide or Sodium Dithionite | - | ~90 | [2] |
| Bromination | 1-Amino-4-bromo-2-methylanthraquinone | Bromine, Pyridine | 6 hours on a steam bath | 70-74 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylanthraquinone from this compound
-
Reaction Setup: In a flask equipped with a stirrer and a calcium chloride tube, add 157 g (0.65 mole) of this compound to 1400 g of fuming sulfuric acid (20% anhydride).
-
Reaction: Heat the mixture on a steam bath for two hours with occasional shaking. The solution will turn a deep red color.
-
Work-up: After cooling, pour the reaction mixture onto cracked ice in a beaker. The 2-methylanthraquinone will precipitate.
-
Purification: Digest the precipitate with steam for 20 minutes, then filter. Wash the precipitate with hot water, followed by a dilute ammonia (B1221849) solution, and then again with hot water until the filtrate is neutral.
-
Drying: Dry the product to a constant weight. The resulting 2-methylanthraquinone is a pale tan solid.
Protocol 2: Synthesis of 1-Amino-2-methylanthraquinone
-
Reaction Mixture: Heat a mixture of 53 parts of 1-nitro-2-methylanthraquinone, 0.6 parts of 2,3-dichloro-1,4-naphthoquinone, 300 parts by volume of ethanol, and 150 parts by volume of 50% aqueous sodium hydroxide (B78521) solution to 78-80°C.[2]
-
Reduction: Add 37% aqueous formaldehyde (B43269) solution dropwise to the heated solution. The addition rate should be controlled by monitoring the redox potential. This addition typically takes 1.5 to 2 hours.[2]
-
Precipitation and Isolation: After the reaction is complete, add water to fully precipitate the 1-amino-2-methylanthraquinone.[2]
-
Purification: Isolate the precipitate by filtration, wash it with water, and dry it in a vacuum oven at 80°C.[2]
Protocol 3: Synthesis of Disperse Red 60 (Illustrative)
Note: The direct synthesis of Disperse Red 60 from 1-amino-2-methylanthraquinone is not explicitly detailed in the search results. The following is a general procedure for a similar transformation starting from a brominated hydroxyanthraquinone.
-
Dehydration: Heat a mixture of phenol (B47542) and potassium carbonate to 130–155°C, potentially under reduced pressure, to ensure an anhydrous system.[4]
-
Condensation: Introduce the dried 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) intermediate into the anhydrous mixture. Raise the temperature to 150–158°C and maintain for 2–3 hours.[4]
-
Work-up and Purification: The crude product is isolated and purified to yield Disperse Red 60.[4]
Azo Dyes from this compound Derivatives
While the primary route for dye synthesis from MBBA is through anthraquinones, it is also a potential precursor for azo dyes. This pathway requires the introduction of an amino group onto the MBBA structure, which can then be diazotized and coupled with various aromatic compounds to produce a range of colors.
Proposed Synthesis Pathway
-
Nitration: this compound is nitrated to introduce a nitro group onto one of the aromatic rings.
-
Reduction: The nitro group is then reduced to a primary amine, yielding an amino-2-(4-methylbenzoyl)benzoic acid derivative.
-
Diazotization: The amino derivative is treated with nitrous acid at low temperatures to form a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with a suitable coupling component (e.g., a phenol or naphthol) to form the final azo dye.
Experimental Protocols
Protocol 4: General Procedure for Nitration of a Benzoic Acid Derivative (Illustrative)
Note: A specific protocol for the nitration of this compound was not found. This is a general procedure for a similar compound.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice/water/salt bath to 0°C or below.[5]
-
Reaction Mixture: In a separate beaker, cool concentrated sulfuric acid to 0°C or below. Slowly add the dry this compound to the sulfuric acid, maintaining the temperature below 5°C.[5]
-
Nitration: Slowly add the cold nitrating mixture to the reaction mixture, ensuring the temperature does not exceed 5°C.[5]
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice. The nitrated product will precipitate and can be collected by filtration.
Protocol 5: General Procedure for the Synthesis of Azo Dyes
-
Diazotization: Dissolve the amino-2-(4-methylbenzoyl)benzoic acid derivative (1 equivalent) in an acidic solution (e.g., HCl in water). Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, maintaining the temperature below 5°C.[6]
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1 equivalent) in an alkaline solution (e.g., NaOH in water) and cool to 0-5°C.[7]
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The azo dye will precipitate.[7]
-
Isolation and Purification: Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry. The crude dye can be purified by recrystallization from a suitable solvent like ethanol.
Properties of Derived Dyes
The properties of the dyes synthesized from MBBA derivatives depend on the final molecular structure.
Anthraquinone Dyes:
-
Disperse Dyes: These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[8] They generally exhibit good to excellent lightfastness and washfastness.[9] The color of anthraquinone disperse dyes can range from red to blue.[10]
-
Vat Dyes: These are water-insoluble dyes that are applied in a reduced, soluble "leuco" form.[11] After application to the fiber, they are oxidized back to their insoluble form, resulting in excellent wash and light fastness.[11] Vat Green 1 is an example of a vat dye derived from an anthraquinone structure.[3]
Azo Dyes:
-
Azo dyes are characterized by the -N=N- chromophore and are known for their high tinctorial strength and wide range of colors. The properties of azo dyes derived from MBBA would depend on the specific coupling component used.
Table of Dye Properties (Illustrative)
| Dye Type | Example | Typical Fiber Application | Lightfastness (Blue Scale 1-8) | Washfastness (Grey Scale 1-5) |
| Disperse | Disperse Red 60 | Polyester | 4-5 | 4-5 |
| Vat | Vat Green 1 | Cotton | Excellent | Excellent |
| Azo (Hypothetical) | MBBA-N=N-Naphthol | Polyester/Cotton Blends | 3-6 (Varies) | 3-5 (Varies) |
This compound serves as a valuable and versatile intermediate in the synthesis of high-performance dyes. Its primary utility lies in the production of 2-methylanthraquinone, a key precursor for a wide array of disperse and vat dyes with excellent fastness properties. Furthermore, with appropriate functionalization, MBBA can be directed towards the synthesis of a diverse palette of azo dyes. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the fields of dye chemistry and materials science to explore the potential of this important chemical building block.
References
- 1. Synthetic Process of Vat Green 1 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 2. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]
- 5. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotechjournal.in [biotechjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. light fastness | Multi Disciplinary Edu Global Quest (MDEGQ) [mdegq.com]
- 10. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and subsequent intramolecular cyclization of 2-(4-Methylbenzoyl)benzoic acid via Friedel-Crafts acylation reactions. These reactions are fundamental in synthesizing key intermediates for dyes, photosensitive materials, and potential pharmaceutical compounds.
Application Note 1: Synthesis of this compound via Intermolecular Friedel-Crafts Acylation
This note details the synthesis of this compound (also known as p-toluyl-o-benzoic acid) through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced into an aromatic ring.
The reaction proceeds by the formation of a highly reactive acylium ion intermediate from phthalic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This electrophile then attacks the electron-rich toluene ring. Due to the activating, ortho-para directing nature of the methyl group on toluene, the acylation occurs predominantly at the para position, minimizing steric hindrance. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product.[2]
Reaction Pathway Visualization
Caption: Mechanism of Friedel-Crafts acylation for synthesizing this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a representative laboratory-scale protocol for the synthesis of this compound.[3]
| Parameter | Value |
| Reactants | |
| Phthalic Anhydride | 100 g (0.68 mole) |
| Toluene | 400 g (4.35 moles) |
| Anhydrous Aluminum Chloride | 200 g (1.5 moles) |
| Reaction Conditions | |
| Initial Temperature | Cooled in an ice bath |
| Reaction Temperature | Gentle warming, then steam bath |
| Reaction Time | 2 hours |
| Work-up & Purification | |
| Hydrolysis | Ice, water, and concentrated HCl |
| Purification Steps | Steam distillation, dissolution in Na₂CO₃, precipitation with HCl |
| Product Information | |
| Theoretical Yield | ~164 g |
| Actual Yield (Anhydrous) | 157 g |
| Percent Yield | 96% |
| Melting Point (Anhydrous) | 138–139°C |
Experimental Protocol: Synthesis of this compound[3]
This protocol is adapted from a procedure published in Organic Syntheses.[3]
1. Materials and Equipment:
-
Phthalic anhydride (100 g)
-
Toluene (462 mL)
-
Anhydrous aluminum chloride (200 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
2-L round-bottomed flask with a mechanical stirrer and reflux condenser
-
Steam distillation apparatus
-
Standard glassware for workup and purification
2. Reaction Setup and Procedure:
-
Place 100 g of phthalic anhydride and 400 g of toluene into a 2-L round-bottomed flask.
-
Cool the flask in an ice bath. While stirring, add 200 g of anhydrous aluminum chloride in portions over 30 minutes.
-
After the addition is complete, remove the ice bath and warm the flask gently until hydrogen chloride evolution begins.
-
Heat the mixture on a steam bath for 2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
3. Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker. Add 100 cc of concentrated HCl.
-
Perform steam distillation to remove the excess toluene. The residue consists of crude p-toluyl-o-benzoic acid.
-
Add a heated solution of 50 g of sodium carbonate in 1 L of water to the residue and heat with steam to dissolve the acid.
-
Filter the hot solution to remove any insoluble materials.
-
Transfer the filtrate to a beaker and precipitate the product by adding 65 cc of concentrated hydrochloric acid. The product initially separates as an oil and then crystallizes.
-
Cool the solution in an ice bath, filter the crystalline product, and wash with water.
-
The air-dried product (approx. 170 g) can be dried at 100°C to yield the anhydrous acid (157 g).
Application Note 2: Synthesis of 2-Methylanthraquinone via Intramolecular Friedel-Crafts Acylation
This note describes the intramolecular Friedel-Crafts acylation (cyclization) of this compound to produce 2-Methylanthraquinone. This reaction is a key step in the synthesis of various dyes and functional materials.[4]
The process involves two main stages. First, the carboxylic acid group of this compound is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). Second, in the presence of a Lewis acid like aluminum chloride, the newly formed acyl chloride undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, leading to the formation of the fused tricyclic anthraquinone (B42736) system.[4] This cyclization is a powerful method for constructing polycyclic aromatic compounds.[5]
Experimental Workflow
Caption: Workflow for the synthesis of 2-Methylanthraquinone from this compound.
Quantitative Data Summary
The following table presents the quantitative data for the synthesis of 2-Methylanthraquinone from this compound.[4]
| Parameter | Value |
| Reactants | |
| 2-(4'-methylbenzoyl)benzoic acid | 23.52 g (0.098 mol) |
| Thionyl chloride | ~50 mL |
| Anhydrous aluminum chloride | 40 g |
| 1,2-Dichloroethane | 180-250 mL |
| Trifluoromethanesulfonic acid | 0.5 mL |
| Reaction Conditions | |
| Acyl Chloride Formation Temp. | 50°C for 2 hours |
| AlCl₃ Addition Temperature | Below 10°C |
| Cyclization Temperature | 55°C for 2.5 hours |
| Work-up & Purification | |
| Hydrolysis | 378 mL of 5% cold HCl |
| Purification Steps | Extraction, washing, drying, solvent evaporation |
| Product Information | |
| Product Form | Yellow Powder |
| Yield (Crude) | 75.10% |
Experimental Protocol: Synthesis of 2-Methylanthraquinone[4]
1. Materials and Equipment:
-
2-(4'-methylbenzoyl)benzoic acid (23.52 g)
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane
-
Trifluoromethanesulfonic acid
-
5% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
500-mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
2. Acyl Chloride Formation:
-
In a 500-mL four-necked flask, add 23.52 g of 2-(4'-methylbenzoyl)benzoic acid.
-
Under mechanical stirring, carefully add approximately 50 mL of thionyl chloride.
-
Slowly heat the mixture to 50°C and maintain the temperature for about 2 hours until a pale yellow transparent liquid is obtained.
-
After the reaction, remove the excess thionyl chloride under reduced pressure.
-
Allow the resulting acylation solution to cool to room temperature.
3. Intramolecular Cyclization:
-
To the acylation solution, add 180-250 mL of 1,2-dichloroethane and 0.5 mL of trifluoromethanesulfonic acid.
-
Under mechanical stirring and in a cold bath, slowly add 40 g of anhydrous aluminum chloride in batches, ensuring the temperature remains below 10°C.
-
Once the addition is complete, gradually raise the temperature to 55°C and maintain it for 2.5 hours. A reddish-brown solution will form with significant gas evolution.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 378 mL of 5% concentrated cold hydrochloric acid while stirring, keeping the temperature below 40°C.
-
Transfer the resulting mixture to a separatory funnel and allow the phases to separate.
-
Collect the organic phase. Extract the aqueous phase with 20 mL of dichloroethane and combine the organic layers.
-
Wash the combined organic phase with distilled water until the pH is between 4 and 5.
-
Dry the organic phase over anhydrous magnesium sulfate overnight.
-
Filter the mixture and recover the solvent from the mother liquor using a rotary evaporator.
-
Dry the resulting solid at 75°C to obtain crude 2-Methylanthraquinone as a yellow powder (yield: 75.10%).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Methylbenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Methylbenzoyl)benzoic acid, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The described method is suitable for purity assessment, stability testing, and quality control in both research and drug development settings. The protocol employs a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and acidified water, ensuring a reliable and reproducible separation. Detection is performed using a UV detector, leveraging the chromophoric nature of the benzophenone (B1666685) moiety.
Introduction
This compound (4'-Methylbenzophenone-2-carboxylic acid) is a benzophenone derivative of significant interest in chemical synthesis.[1] Accurate and precise analytical methods are crucial for determining its purity and monitoring its presence in reaction mixtures and final products. HPLC is a powerful technique for the analysis of such organic compounds due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |
| Molecular Weight | 240.26 g/mol | [2][3] |
| LogP | 2.84 | [2] |
| Physical Form | Solid | |
| Melting Point | 137-139 °C |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Acid: Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: A well-characterized standard of this compound.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Chromatographic Conditions
Based on the analysis of structurally similar compounds like 2-benzoylbenzoic acid and other benzophenone derivatives, the following starting conditions are recommended.[1][4] Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 95% B10-12 min: 95% B12-12.1 min: 95% to 50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on UV spectra of similar compounds)[5][6] |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the sample by dissolving a known amount in the sample diluent to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
For the implementation of this method in a quality control environment, it is essential to perform a thorough validation as per ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.
-
Linearity: Analyze a minimum of five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Data Presentation
The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and reporting.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Precision (%RSD) | |
| Repeatability (n=6) | To be determined |
| Intermediate Precision | To be determined |
| Accuracy (% Recovery) | |
| 80% Level | To be determined |
| 100% Level | To be determined |
| 120% Level | To be determined |
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard instrumentation and reagents, making it readily adaptable in most analytical laboratories. Proper method validation is crucial before its implementation for routine analysis to ensure data of high quality and reliability.
References
protocol for the synthesis of 2-methylanthraquinone from 2-(4-Methylbenzoyl)benzoic acid
Abstract
This document provides detailed experimental protocols for the synthesis of 2-methylanthraquinone (B1664562), an important organic intermediate, from 2-(4-methylbenzoyl)benzoic acid. Two primary methods are presented: a classical approach utilizing thionyl chloride and a Lewis acid catalyst, and an alternative method employing fuming sulfuric acid. These protocols are intended for researchers, scientists, and professionals in drug development and materials science. The synthesis workflows are visually represented, and key quantitative data are summarized for comparative analysis.
Introduction
2-Methylanthraquinone is a key intermediate in the manufacturing of various dyes, photosensitive compounds, and pharmaceuticals.[1] It is typically synthesized via the intramolecular cyclization of this compound.[1] This document outlines two effective laboratory-scale protocols for this conversion, providing detailed procedural steps, reagent quantities, and purification methods.
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters of the two detailed protocols for the synthesis of 2-methylanthraquinone from this compound.
| Parameter | Protocol 1: Thionyl Chloride & Aluminum Chloride | Protocol 2: Fuming Sulfuric Acid |
| Starting Material | 2-(4'-methylbenzoyl)benzoic acid | This compound |
| Key Reagents | Thionyl chloride, Anhydrous aluminum chloride, Trifluoromethanesulfonic acid, 1,2-Dichloroethane (B1671644) | Fuming sulfuric acid (20% SO₃) |
| Reaction Temperature | Step 1: 50°C; Step 2: <10°C to 55°C | 100°C (steam bath) or 125-130°C |
| Reaction Time | Step 1: ~2 hours; Step 2: 2.5 hours | 2 hours (steam bath) or 1 hour (125-130°C) |
| Reported Yield | 75.10%[1] | 81-90%[2] |
| Product Purity | Yellow powder (crude)[1] | Pale tan solid, melts at 173°C (practically pure)[2] |
| Purification Method | Solvent extraction, washing, and drying[1] | Digestion with water and ammonia (B1221849), filtration, and optional recrystallization from alcohol[2] |
Experimental Protocols
This protocol involves a two-step process: formation of the acyl chloride followed by an intramolecular Friedel-Crafts acylation.[1]
Materials:
-
2-(4'-methylbenzoyl)benzoic acid (23.52 g, 0.098 mol)
-
Thionyl chloride (approx. 50 ml)
-
1,2-Dichloroethane (180-250 ml)
-
Trifluoromethanesulfonic acid (0.5 ml)
-
Anhydrous aluminum chloride (40 g)
-
5% Concentrated hydrochloric acid (cold)
-
Anhydrous magnesium sulfate (B86663)
-
Distilled water
Equipment:
-
500 ml four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with gas absorption system
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Acyl Chloride Formation
-
In a 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 23.52 g of 2-(4'-methylbenzoyl)benzoic acid.
-
Under mechanical stirring, carefully add approximately 50 ml of thionyl chloride.
-
Slowly heat the mixture to 50°C and maintain this temperature for about 2 hours, at which point a pale yellow transparent liquid should be obtained.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure over 30-40 minutes.
-
Allow the resulting acylation solution to cool to room temperature.
Step 2: Intramolecular Cyclization and Work-up
-
To the acylation solution, add 180-250 ml of 1,2-dichloroethane and 0.5 ml of trifluoromethanesulfonic acid.
-
While stirring mechanically, slowly add 40 g of anhydrous aluminum chloride in batches, ensuring the temperature is maintained below 10°C.
-
Once all the aluminum chloride has been added, gradually raise the temperature to 55°C and maintain for 2.5 hours. A reddish-brown solution will form, with significant gas evolution.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 378 ml of cold 5% concentrated hydrochloric acid with stirring, keeping the temperature below 40°C. An oily liquid will form, leading to phase separation.
-
After 30 minutes, transfer the mixture to a separatory funnel and separate the layers.
-
The organic phase contains the product. Extract the aqueous phase with 20 ml of 1,2-dichloroethane and combine the organic layers.
-
Wash the combined organic phase with distilled water until the pH is between 4 and 5.
-
Dry the organic phase with anhydrous magnesium sulfate overnight.
-
Filter the mixture and recover the solvent from the mother liquor using a rotary evaporator.
-
Dry the resulting solid at 75°C to obtain crude 2-methylanthraquinone as a yellow powder.[1]
This protocol describes a one-step intramolecular condensation reaction.[2]
Materials:
-
This compound (157 g, 0.65 mol)
-
Fuming sulfuric acid (20% anhydride, 1400 g, 725 ml)
-
Cracked ice
-
Ammonia solution
Equipment:
-
2 L flask
-
Calcium chloride tube
-
Steam bath or heating mantle
-
Large beaker (4 L)
-
Suction filtration apparatus (Büchner funnel with a filtros plate or flannel cloth)
Procedure:
-
In a 2 L flask protected by a calcium chloride tube, mix 157 g of this compound with 1400 g of fuming sulfuric acid.
-
Heat the mixture on a steam bath for two hours with occasional shaking. Alternatively, the reaction time can be reduced to one hour by maintaining the temperature at 125-130°C. A clear, deep red solution should form.
-
Once the reaction is complete, cool the solution and carefully pour it onto cracked ice in a 4 L beaker.
-
The 2-methylanthraquinone will precipitate. Digest the precipitate by passing steam through the mixture for 20 minutes.
-
Filter the precipitate by suction.
-
Wash the solid well with hot water.
-
Return the precipitate to the beaker and digest it again with hot water containing a slight excess of ammonia to neutralize any remaining acid.
-
Filter the product and dry to a constant weight. The resulting 2-methylanthraquinone should be a pale tan solid. For higher purity, it can be recrystallized from alcohol with animal charcoal to yield almost colorless needles.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the described synthesis protocols.
Caption: Workflow for the synthesis of 2-methylanthraquinone using Protocol 1.
Caption: Workflow for the synthesis of 2-methylanthraquinone using Protocol 2.
References
Applications of 2-(4-Methylbenzoyl)benzoic Acid Derivatives in Materials Science: A Review of Potential and Synthetic Utility
Introduction
2-(4-Methylbenzoyl)benzoic acid and its derivatives represent a class of organic compounds that, while not extensively applied directly in materials science as functional materials themselves, serve as crucial building blocks and intermediates in the synthesis of more complex molecules with potential materials applications. Their rigid, aromatic structure and reactive carboxylic acid and ketone functionalities make them versatile precursors for the construction of polymers, dyes, and other functional organic materials. This document explores the potential applications of materials derived from this compound, provides synthetic protocols for their preparation, and outlines characterization methodologies.
I. Potential Application Areas
While direct applications of this compound in materials science are not widely reported, its derivatives have potential in the following areas:
-
High-Performance Polymers: The rigid backbone of this molecule can be incorporated into polymer chains, such as polyimides or polyketones, to enhance their thermal stability and mechanical strength. The presence of the methyl group can also improve solubility and processability.
-
Organic Dyes and Pigments: The benzophenone (B1666685) core structure is a known chromophore. By modifying the substituents on the aromatic rings, it is possible to tune the photophysical properties of the molecule, leading to the development of novel dyes and pigments for applications in textiles, coatings, and optoelectronics.
-
Photosensitizers and Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization reactions. The triplet state of the benzophenone moiety can be populated upon UV irradiation, which can then initiate radical polymerization. This is a key technology in UV curing of coatings, inks, and adhesives.
II. Synthetic Protocols and Methodologies
The following protocols describe the synthesis of representative derivatives of this compound and their subsequent use in the preparation of a potential material.
Protocol 1: Synthesis of a Diamine Monomer Derived from this compound
This protocol outlines a two-step synthesis of a diamine monomer, which can be a precursor for polyimide synthesis.
Step 1: Synthesis of N,N'-(2-(4-methylbenzoyl)benzoyl)bis(4-aminobenzene)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10 g of this compound in 100 mL of thionyl chloride.
-
Acid Chloride Formation: Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in 50 mL of anhydrous N,N-dimethylformamide (DMF). In a separate flask, dissolve 2 equivalents of 4-phenylenediamine in 100 mL of DMF.
-
Reaction: Slowly add the acid chloride solution to the diamine solution at 0 °C with vigorous stirring. Let the reaction mixture warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of water. Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol (B145695). Dry the product in a vacuum oven at 60 °C.
Step 2: Reduction to Diamine Monomer
-
Reaction Setup: In a 500 mL flask, suspend 5 g of the product from Step 1 and 10 g of zinc dust in 100 mL of ethanol.
-
Reduction: Add 50 mL of concentrated hydrochloric acid dropwise to the suspension at room temperature. After the addition is complete, reflux the mixture for 6 hours.
-
Work-up: Cool the reaction mixture and filter to remove the excess zinc. Neutralize the filtrate with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure diamine monomer.
Protocol 2: Synthesis of a Polyimide from the Diamine Monomer
-
Polyamic Acid Formation: In a dry, nitrogen-purged flask, dissolve 1 equivalent of the synthesized diamine monomer in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Add 1 equivalent of a dianhydride (e.g., pyromellitic dianhydride) in small portions to the stirred solution at room temperature. Continue stirring for 24 hours to form the polyamic acid solution.
-
Film Casting: Cast the viscous polyamic acid solution onto a glass plate using a doctor blade.
-
Imidization (Thermal): Heat the cast film in an oven under a nitrogen atmosphere with the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Final Product: After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
III. Characterization Data
The properties of the synthesized materials should be thoroughly characterized to determine their suitability for specific applications.
Table 1: Expected Properties of a Polyimide Derived from this compound
| Property | Method | Expected Value |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | > 250 °C |
| Decomposition Temperature (Td, 5% weight loss) | Thermogravimetric Analysis (TGA) | > 450 °C |
| Tensile Strength | Universal Testing Machine | > 100 MPa |
| Young's Modulus | Universal Testing Machine | > 2 GPa |
| Dielectric Constant (at 1 MHz) | LCR Meter | < 3.5 |
IV. Diagrams and Workflows
Diagram 1: Synthesis Pathway for a Diamine Monomer
Caption: Synthetic route from this compound to a diamine monomer.
Diagram 2: Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis and processing of a polyimide film.
This compound derivatives are valuable precursors in the field of materials science, particularly for the synthesis of high-performance polymers. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in creating novel materials with tailored properties for advanced applications. Further research into the structure-property relationships of these materials will undoubtedly open up new avenues for their use in various technological fields.
Application Notes and Protocols for the Esterification of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)benzoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its structural complexity, featuring a sterically hindered carboxylic acid ortho to a bulky benzoyl group, presents unique challenges for chemical transformations. This document provides detailed application notes and experimental protocols for the esterification of this compound, a crucial step in its derivatization. The provided methodologies are based on established principles of Fischer-Speier esterification and have been adapted to address the specific reactivity of this substrate.
Reaction Principle
The esterification of this compound is typically achieved through the Fischer-Speier method. This acid-catalyzed reaction involves the condensation of the carboxylic acid with an alcohol, usually in excess, to form the corresponding ester and water. The equilibrium nature of the reaction necessitates the use of a strong acid catalyst and often requires conditions that favor the removal of water to drive the reaction towards the product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and analogous reaction conditions for the esterification of this compound and structurally similar compounds. This data allows for a comparative analysis of different methodologies and their outcomes.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Methyl-4-acetylbenzoic acid | Methanol (B129727) | Sulfuric Acid | 70 | Not Specified | High | [1] |
| Benzoic Acid | Methanol | Sulfuric Acid | Reflux | 4-5 hours | 69 | [2] |
| Benzoic Acid | n-Propanol | Sulfuric Acid (catalytic) | Microwave (power not specified) | 6 minutes | Not Specified | [3] |
| Aryl/Alkyl Carboxylic Acids | Methanol | N-Fluorobenzenesulfonimide (NFSi) | Microwave (120°C) | 30 minutes | High | [4] |
| Benzoic Acid | Butanol | p-Toluenesulfonic Acid | 80-110 | 2 hours | ~92 (conversion) | [5][6] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol describes a conventional method for the synthesis of methyl 2-(4-methylbenzoyl)benzoate using sulfuric acid as the catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Dichloromethane (B109758) or Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Esterification
This protocol offers a more rapid synthesis of esters of this compound using microwave irradiation, which can significantly reduce reaction times.[3][4]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, n-propanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Microwave reactor vials
-
Standard work-up reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), the desired alcohol (10-20 eq), and a catalytic amount of the acid catalyst.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to a range of 80-120°C and the reaction time from 5 to 30 minutes. These parameters should be optimized for the specific alcohol and catalyst used.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction scheme for the Fischer esterification.
Experimental Workflow
References
- 1. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
Application Notes and Protocols for the Synthesis of Tolvaptan Intermediates Using 2-Methyl-4-(2-methylbenzamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of key intermediates for Tolvaptan (B1682983), a selective vasopressin V2-receptor antagonist, with a focus on the role of 2-methyl-4-(2-methylbenzamido)benzoic acid. The following sections detail the synthetic pathways, experimental protocols, and relevant data.
Introduction
Tolvaptan is a critical therapeutic agent for treating hyponatremia associated with various conditions. Its synthesis involves a multi-step process where the formation of specific intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). One such pivotal intermediate is 2-methyl-4-(2-methylbenzamido)benzoic acid. This document outlines the synthesis of this intermediate and its subsequent conversion to a direct precursor of Tolvaptan.
Synthetic Pathway Overview
The synthesis of the Tolvaptan intermediate, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, involves the acylation of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with a derivative of 2-methylbenzoic acid. A common strategy begins with 2-methyl-4-nitrobenzoic acid, which is then converted through several steps to the key intermediate, 2-methyl-4-(2-methylbenzamido)benzoic acid, or its activated form for coupling.
A generalized synthetic workflow is depicted below:
Figure 1: General synthetic pathway to Tolvaptan.
Experimental Protocols
The following protocols are derived from established patent literature and provide a detailed methodology for key transformations.
Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
This protocol describes the conversion of 2-methyl-4-nitrobenzoic acid to its corresponding acid chloride, a crucial reagent for subsequent coupling reactions.
-
Reaction Setup: In a 250 ml reaction flask, add 2-methyl-4-nitrobenzoic acid (25g, 0.14 mol).[1][2]
-
Acylation: Add thionyl chloride and reflux the mixture for 3 hours.[1][2]
-
Work-up: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Product: The resulting pale yellow oily liquid is 2-methyl-4-nitrobenzoyl chloride (26.8g), which can be used in the next step without further purification.[1][2]
Protocol 2: Synthesis of 7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
This protocol details the acylation of the aminobenzoyl benzazepine intermediate with 2-methylbenzoyl chloride to form a key Tolvaptan precursor.[3][4]
-
Reaction Setup: In a 250 ml reaction bottle, dissolve 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine in a suitable solvent such as dichloromethane (B109758) (50 ml).[5]
-
Base Addition: Add a base, for example, pyridine (B92270) (5.6 ml), to the solution under stirring.[5]
-
Acylation: Add o-methylbenzoyl chloride (3.5g) to the mixture.[5]
-
Reaction Conditions: Stir the reaction mixture at 20-30°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).[5]
-
Work-up and Purification: Upon completion, the crude product can be obtained by filtration. Further purification can be achieved by recrystallization from a solvent system such as ethyl acetate/dichloromethane/isopropyl ether to yield the desired product with high purity.[5]
Protocol 3: Synthesis of Tolvaptan from its Precursor
This protocol outlines the final reduction step to yield Tolvaptan.
-
Reaction Setup: Dissolve 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (63g) in methanol (B129727) (570 ml) at room temperature.[3][4]
-
Reduction: Add sodium borohydride (B1222165) (2.07g) to the solution and stir the reaction mass for 1 hour.[3][4]
-
Work-up: Adjust the pH of the reaction mixture to 6.0-7.0 with a 1% hydrochloric acid solution (630 ml).[3][4]
-
Isolation: The separated solid is filtered and dried to obtain Tolvaptan (57g).[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses.
Table 1: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic Acid Intermediate
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 2-methyl-4-N-(2-methylbenzoyl)methyl benzoate | 5% aq. NaOH, dodecyl trimethyl ammonium (B1175870) bromide | Water | 95.7 | 98.5 (HPLC) | [6] |
| 2-methyl-4-N-(2-methylbenzoyl)methyl benzoate | aq. KOH | Methanol | 94.9 | 99.7 (HPLC) | [7] |
| 2-methyl-4-N-(2-methylbenzoyl)methyl benzoate | aq. NaOH | Methanol | - | - | [7] |
| 2-methyl-4-N-(2-methylbenzoyl)methyl benzoate | aq. Na2CO3 | Methanol | 92.3 | 99.6 (HPLC) | [7] |
Table 2: Synthesis of Tolvaptan Precursor and Tolvaptan
| Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Acylation | 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | o-methylbenzoyl chloride, pyridine | Dichloromethane | - | 95.39 (crude) | [5] |
| Reduction | 7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Sodium borohydride | Methanol | 90.5 | - | [3][4] |
| Recrystallization | Crude Tolvaptan | Anhydrous methanol-sherwood oil (2:1) | - | 96.6 | 99.2 (HPLC) | [1] |
Logical Relationship of Synthesis Steps
The synthesis of Tolvaptan intermediates follows a logical progression of reactions, each building upon the previous one to construct the complex target molecule.
Figure 2: Logical flow of the Tolvaptan synthesis.
These notes and protocols are intended to guide researchers in the synthesis of Tolvaptan intermediates. For successful implementation, it is essential to adhere to standard laboratory safety procedures and to monitor reactions closely. The provided data serves as a benchmark for yield and purity expectations.
References
- 1. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 2. Preparation method of tolvaptan - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
- 4. EP2624693A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
- 5. CN108503586B - Process for the preparation of tolvaptan intermediates - Google Patents [patents.google.com]
- 6. CN102690211A - Method for preparing tolvaptan intermediate - Google Patents [patents.google.com]
- 7. CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Methylbenzoyl)benzoic acid in a mixture. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust options for researchers in pharmaceutical development and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. A reversed-phase method is particularly well-suited for this analyte.
Principle
The method involves the separation of this compound from other components in a mixture based on its polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
1.2.2. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% phosphoric acid or formic acid). The ratio can be optimized, for example, starting with a 60:40 (v/v) mixture of Acetonitrile to acidified water.[1] For Mass Spectrometry compatibility, formic acid is preferred over phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance of similar aromatic carboxylic acids, a starting wavelength of 230 nm is recommended.[2] The optimal wavelength should be determined by measuring the UV spectrum of a standard solution of this compound.
-
Injection Volume: 10 µL
1.2.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol (B129727) or the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the sample mixture in the mobile phase. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Data
The following table summarizes the expected performance characteristics for a validated HPLC-UV method for this compound, based on data from similar benzoic acid derivatives.
| Parameter | Expected Value |
| Linearity Range | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the quantification of this compound, especially when higher selectivity and structural confirmation are required. Due to the low volatility of the carboxylic acid, a derivatization step is necessary.
Principle
The analyte is first converted into a more volatile and thermally stable derivative, typically a silyl (B83357) ester. The derivatized analyte is then separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then detected and quantified by a mass spectrometer.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Nitrogen evaporator
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
This compound reference standard
2.2.2. Derivatization Procedure
-
Accurately weigh 1-2 mg of the sample or standard into a reaction vial.
-
Add 200 µL of the anhydrous solvent (e.g., pyridine) and 100 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Securely cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
2.2.3. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity.
2.2.4. Analysis and Quantification
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.
-
Determine the concentration in the samples from the calibration curve. The use of an internal standard is recommended for improved accuracy.
Expected Quantitative Data
The following table summarizes the expected performance characteristics for a validated GC-MS method for this compound after derivatization.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method Selection and Summary
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | This compound and related non-volatile impurities. | Robust, widely available, good for routine analysis. | Moderate sensitivity, may have interferences from compounds with similar chromophores. |
| GC-MS | Separation of volatile compounds, identification and quantification by mass spectrometry. | Volatile derivatives of this compound. | High sensitivity and selectivity, excellent for structural elucidation. | Requires a derivatization step, potential for thermal degradation of some compounds. |
Visualized Workflows
References
Application Notes and Protocols: GC-MS Analysis of 2-(4-Methylbenzoyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the quantitative analysis of 2-(4-Methylbenzoyl)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the necessary reagents, instrumentation, and procedures for sample preparation, derivatization, and analysis.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various organic compounds. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC-MS analysis.[3][4] This application note provides a comprehensive protocol for the analysis of this compound, including a detailed derivatization procedure.
Experimental Protocol
This protocol details the necessary steps for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters.
Reagents and Materials
-
This compound (analytical standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Helium (99.999% purity)
-
GC-MS vials (2 mL) with inserts and caps
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Pipette 100 µL of each working standard solution into separate 2 mL GC-MS vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and vortex for 1 minute.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the derivatized this compound. Parameters may be optimized based on the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[5] |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min[6] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be organized for clarity and easy comparison. The following tables provide a template for presenting the results of the GC-MS analysis.
Table 1: Retention Time and Mass Spectral Data for Derivatized this compound
| Analyte (TMS Derivative) | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound-TMS | User Determined | User Determined from Mass Spectrum |
Note: The NIST WebBook provides the electron ionization mass spectrum for the underivatized this compound, which can serve as a reference.[7][8] The mass spectrum of the TMS derivative will show a different fragmentation pattern.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (SIM Mode) |
| 1 | User Data |
| 5 | User Data |
| 10 | User Data |
| 25 | User Data |
| 50 | User Data |
| 100 | User Data |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | User Determined |
| Limit of Detection (LOD) | User Determined |
| Limit of Quantification (LOQ) | User Determined |
| Precision (%RSD) | User Determined |
| Accuracy (%Recovery) | User Determined |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described method, which includes a critical derivatization step, is suitable for the accurate quantification of the analyte in various research and development settings. The provided tables and workflow diagram serve as valuable tools for experimental execution and data organization. Method validation should be performed in accordance with internal laboratory standards and regulatory requirements.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 8. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
Industrial-Scale Synthesis of 2-(4-Methylbenzoyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the large-scale industrial synthesis of 2-(4-Methylbenzoyl)benzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the well-established Friedel-Crafts acylation route, with additional information on process optimization, purification, and alternative greener methodologies.
Introduction
This compound, also known as p-toluoyl-o-benzoic acid, is a valuable building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a ketone moiety, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The robust and scalable synthesis of this intermediate is therefore of significant industrial importance.
Primary Industrial Synthesis Route: Friedel-Crafts Acylation
The most common and economically viable method for the large-scale production of this compound is the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used catalyst.
Reaction Scheme
The overall reaction is as follows:
The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich toluene ring, primarily at the para position due to steric hindrance at the ortho positions.
Quantitative Data for Industrial Synthesis
The following table summarizes typical quantitative data for the industrial-scale Friedel-Crafts acylation process for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | Phthalic Anhydride, Toluene | |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Stoichiometric or slight excess is often required. |
| Molar Ratio (Phthalic Anhydride:Toluene:AlCl₃) | 1 : 1.1-1.5 : 1.05-1.2 | Excess toluene can serve as a solvent. |
| Reaction Temperature | 25-30 °C (initial), then reflux (~110 °C) | The initial phase is exothermic and requires cooling. |
| Reaction Time | 2-4 hours | Monitored by HPLC for completion. |
| Solvent | Toluene (in excess) or a chlorinated solvent | Use of excess toluene is a greener alternative. |
| Typical Yield (Crude) | 85-95% | |
| Typical Purity (Crude) | >90% | |
| Typical Purity (After Recrystallization) | >99.5% | Analyzed by HPLC.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the large-scale synthesis and purification of this compound.
Protocol for Large-Scale Synthesis (Friedel-Crafts Acylation)
Materials:
-
Phthalic Anhydride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (10%)
-
Activated Carbon
-
Water
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling capabilities and a reflux condenser
-
Agitator
-
Charging port for solids and liquids
-
Scrubber for HCl gas
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging of Reactants: Charge the reactor with toluene. Begin agitation and cool the reactor to 10-15 °C.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the toluene with continued agitation. The addition is exothermic and the temperature should be maintained below 30 °C.
-
Phthalic Anhydride Addition: Once the catalyst is well-dispersed, add phthalic anhydride in portions, maintaining the temperature between 25-30 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to reflux (~110 °C) and maintain for 2-4 hours. Monitor the reaction progress by HPLC until the phthalic anhydride content is below the specified limit.
-
Quenching: Cool the reaction mixture to 50-60 °C. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the ice-water mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Add concentrated hydrochloric acid to the quenched mixture to ensure complete dissolution of aluminum salts. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer with toluene to recover any dissolved product. Combine the organic layers.
-
Washing: Wash the combined organic layer with water to remove residual acid.
-
Solvent Removal: Distill off the excess toluene under reduced pressure to obtain the crude this compound.
Protocol for Industrial Purification (Recrystallization)
Materials:
-
Crude this compound
-
Toluene or a mixed solvent system (e.g., toluene/heptane)
-
Activated Carbon
Equipment:
-
Crystallization vessel with heating/cooling and agitation
-
Filtration unit
-
Drying oven
Procedure:
-
Dissolution: Charge the crystallization vessel with the crude product and the chosen solvent (e.g., toluene). A typical solvent ratio is 3-5 volumes of solvent per unit weight of crude product.
-
Heating and Decolorization: Heat the mixture to 80-90 °C with stirring until the solid is completely dissolved. Add a small amount of activated carbon and stir for 30 minutes to remove colored impurities.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble matter.
-
Crystallization: Transfer the hot filtrate to a clean crystallizer and cool slowly to room temperature with gentle agitation. Then, cool further to 0-5 °C to maximize crystal formation.
-
Filtration and Washing: Filter the crystallized product and wash the filter cake with a small amount of cold solvent to remove the mother liquor.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Visualization
Experimental Workflow
Caption: Industrial synthesis workflow for this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of toluene with phthalic anhydride.
Safety, Environmental Considerations, and Alternative Methods
Safety: The industrial synthesis of this compound involves hazardous materials and exothermic reactions. Anhydrous aluminum chloride reacts violently with water and releases HCl gas.[2] The reaction is also highly exothermic and requires careful temperature control to prevent runaways.[3] Appropriate personal protective equipment (PPE), engineering controls (e.g., closed reactors, scrubbers), and emergency procedures are mandatory.
Environmental Considerations: The traditional Friedel-Crafts acylation generates a significant amount of acidic aluminum-containing waste, which requires neutralization and disposal. The use of chlorinated solvents also poses environmental risks. Greener alternatives are being actively researched to mitigate these issues.
Alternative "Greener" Methods:
-
Solid Acid Catalysts: The use of solid acid catalysts like zeolites and clays (B1170129) is a promising alternative to AlCl₃. These catalysts are often reusable, less corrosive, and can lead to cleaner reactions with easier work-up.[4][5]
-
Solvent-Free Reactions: Performing the reaction in the absence of a solvent or using one of the reactants (e.g., excess toluene) as the solvent can reduce waste and simplify the process.
Conclusion
The large-scale synthesis of this compound via Friedel-Crafts acylation is a well-established industrial process. Careful control of reaction parameters, along with efficient purification protocols, allows for the production of high-purity material suitable for pharmaceutical and other applications. Ongoing research into greener catalysts and solvent systems aims to improve the environmental footprint of this important industrial synthesis.
References
Application Notes & Protocols: The Role of 2-(4-Methylbenzoyl)benzoic Acid in the Synthesis of Angiotensin II Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiotensin II receptor blockers (ARBs), commonly known as 'sartans', are a class of pharmaceuticals primarily used to treat hypertension, congestive heart failure, and diabetic nephropathy.[1] These drugs act by selectively inhibiting the binding of angiotensin II to the angiotensin type 1 (AT1) receptor, thereby blocking its hypertensive effects.[1][2] A common structural feature of many sartan drugs is a biphenyl (B1667301) tetrazole moiety. 2-(4-Methylbenzoyl)benzoic acid and its derivatives serve as critical starting materials or key intermediates in the industrial synthesis of this essential biphenyl core, particularly for producing intermediates like ortho-toluylbenzonitrile (OTBN).[3] This document outlines the mechanism of action of the final drug products, the synthetic role of this key intermediate, and provides relevant experimental protocols.
Part 1: Mechanism of Action of Angiotensin II Receptor Antagonists
Angiotensin II antagonists function by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5][6]
The RAAS Pathway:
-
Renin Release: When the kidneys detect low blood pressure or decreased sodium levels, they release the enzyme renin.[4][5]
-
Angiotensin I Formation: Renin cleaves angiotensinogen (B3276523) (produced by the liver) to form the decapeptide angiotensin I.[6]
-
Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts angiotensin I into the highly active octapeptide, angiotensin II (AII).[6]
-
AT1 Receptor Activation: Angiotensin II binds to AT1 receptors on various cells, triggering several physiological responses that increase blood pressure:[1][4]
-
Vasoconstriction: Constriction of smooth muscle in blood vessels, which increases systemic vascular resistance.[4]
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention in the kidneys.[4][6]
-
Vasopressin Release: Stimulation of the pituitary gland to release vasopressin (antidiuretic hormone), further promoting water reabsorption.[4]
-
Inhibition by ARBs (Sartans): ARBs are competitive antagonists of the AT1 receptor. They bind to the AT1 receptor, physically preventing angiotensin II from binding and exerting its pressor effects.[7][8] This blockade leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, which collectively lower blood pressure.[2][8] Unlike ACE inhibitors, ARBs do not affect the ACE enzyme itself, thus avoiding side effects like cough that are associated with bradykinin (B550075) accumulation.[7][8]
Visualization of RAAS and ARB Action
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ARBs.
Part 2: Synthetic Role & Experimental Protocols
This compound is a precursor for the synthesis of 4'-methylbiphenyl-2-carbonitrile (OTBN), a key intermediate for many sartans. The general strategy involves forming the biphenyl core structure, often via a cross-coupling reaction, followed by functional group manipulations to build the imidazole (B134444) and tetrazole moieties.
Synthetic Workflow: From Precursor to Losartan (B1675146)
The following diagram illustrates a representative synthetic pathway to Losartan, highlighting the formation of the key biphenyl intermediate.
Caption: A simplified synthetic workflow for the preparation of Losartan.
Protocol: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling, a common reaction to form the biphenyl core of sartan drugs.[9]
Objective: To synthesize 4'-methylbiphenyl-2-carbonitrile (OTBN) from 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid.
Materials:
-
2-bromobenzonitrile
-
4-methylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 4'-methylbiphenyl-2-carbonitrile.
Part 3: Quantitative Data
The effectiveness and properties of the final ARB products are well-characterized. The efficiency of the synthetic steps is crucial for industrial production.
Table 1: Pharmacokinetic Properties of Common Angiotensin II Antagonists This table summarizes key pharmacokinetic parameters for several ARBs synthesized from biphenyl intermediates.
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Active Metabolite |
| Losartan | ~33% | >98% | 2 (parent), 6-9 (metabolite) | Yes (EXP3174)[2][7] |
| Valsartan | ~25% | 95% | 6 | No |
| Irbesartan | ~70% | 95% | 11-15 | No |
| Olmesartan | ~29% | >99% | 13 | No (prodrug)[7] |
| Candesartan | ~15% | >99% | 9 | No (prodrug)[7] |
Table 2: Representative Yields for Key Synthetic Steps This table shows typical yields for the critical reactions in the synthesis of Losartan.
| Reaction Step | Description | Catalyst/Reagent | Typical Yield (%) |
| Suzuki Coupling | Formation of OTBN from 2-bromobenzonitrile | Pd(OAc)₂ / PPh₃ | 90-98%[9] |
| Bromination | Benzylic bromination of OTBN | N-Bromosuccinimide (NBS) | 85-95% |
| Tetrazole Formation | Cycloaddition of nitrile with azide | NaN₃ / ZnCl₂ | 75-85%[9] |
| Deprotection | Removal of trityl protecting group | Aqueous Acid (HCl) | 90-95%[10] |
Table 3: In Vitro Potency of Select ARBs The potency of ARBs is often measured by their half-maximal inhibitory concentration (IC₅₀) against the AT1 receptor. Lower values indicate higher potency.
| Compound | Target | IC₅₀ (nM) | Reference |
| Losartan | Human AT1 Receptor | 10-20 | [7] |
| EXP3174 (Losartan Metabolite) | Human AT1 Receptor | 1-2 | [7] |
| Compound 8R (Novel ARB) | Human AT1 Receptor | 1.1 | [11][12] |
| Compound 14S (Novel ARB) | Human AT1 Receptor | 3.5 | [11][12] |
Conclusion: this compound is not an active pharmaceutical ingredient itself, but rather a vital chemical building block. Its structure provides the foundation for the o-tolylbenzoyl core, which is essential for synthesizing the biphenyl moiety central to the pharmacophore of numerous life-saving angiotensin II receptor antagonists. The synthetic routes, such as those involving Suzuki-Miyaura coupling, enable the efficient and large-scale production of these drugs, which play a critical role in the global management of cardiovascular disease.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 11. Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylbenzoyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640).
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no this compound at all. What are the possible causes and solutions?
Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure the catalyst is fresh and handled under strictly anhydrous conditions. Use flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | Precise temperature control is crucial. Overheating can lead to side reactions and decomposition. It's recommended to start with a lower temperature (e.g., 0-5 °C) during the initial addition and then allow the reaction to proceed at a controlled, optimized temperature. |
| Impure Reactants | The purity of toluene, phthalic anhydride, and the solvent is vital to prevent the formation of unwanted byproducts. Use freshly distilled or high-purity grade reagents. |
| Incorrect Stoichiometry | The molar ratios of the reactants and catalyst are critical. A common approach is to use a slight excess of the acylating agent and a stoichiometric amount or slight excess of the Lewis acid catalyst. |
Issue 2: Formation of Multiple Products/Impurities
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity for the desired this compound.
| Potential Side Product | Mitigation Strategy |
| Isomeric Impurities | The primary side product is often the isomeric 2-(2-methylbenzoyl)benzoic acid (ortho-isomer). Lower reaction temperatures generally favor the formation of the para-isomer over the ortho-isomer.[1] |
| Unreacted Starting Materials | If unreacted toluene or phthalic anhydride are present, consider increasing the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Polysubstitution Products | Although less common in Friedel-Crafts acylation compared to alkylation, di-acylated products can form. Using a molar excess of toluene can help to minimize this. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I am facing challenges in isolating and purifying this compound from the reaction mixture. What are the best practices?
Answer: Effective work-up and purification are essential for obtaining a high-purity product.
| Challenge | Recommended Procedure |
| Emulsion during Work-up | After quenching the reaction with an acidic aqueous solution, emulsions can form during extraction. To break up emulsions, try adding a saturated solution of sodium chloride (brine). |
| Removal of Unreacted Phthalic Anhydride/Phthalic Acid | During the work-up, washing the organic layer with a mild base, such as a sodium bicarbonate solution, can help remove acidic impurities like phthalic acid. |
| Final Purification | Recrystallization is an effective method for purifying the final product. A mixture of ethanol (B145695) and water is a commonly used solvent system for this purpose.[1] Other potential solvents include acetic acid and toluene.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of toluene with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Lewis acid catalysts like AlCl₃ react vigorously with water. Any moisture present in the reactants, solvent, or glassware will deactivate the catalyst, leading to a significant decrease in reaction efficiency and yield.[1]
Q3: What is the expected regioselectivity of the Friedel-Crafts acylation of toluene?
A3: The methyl group of toluene is an ortho-, para-directing activator. However, due to steric hindrance, the acylation reaction predominantly yields the para-substituted product, this compound.[3]
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts can also be used. The choice of catalyst can influence the reaction conditions and yield.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting materials (toluene and phthalic anhydride) and the formation of the product.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Acyl-benzoic Acids in Friedel-Crafts Acylation
| Catalyst | Acylating Agent | Aromatic Substrate | Product | Yield (%) | Reference |
| AlCl₃ | Benzoyl chloride | Toluene | 4-Methylbenzophenone | ~85-95 | [2] |
| Trifluoromethanesulfonic acid | Benzoic anhydride | Toluene | 4-Methylbenzophenone | 85 | [2] |
| Pd(OAc)₂-PPh₃ | Carbon Monoxide | 2-methyl-4-N-(2-toluyl)-1-bromobenzene | 2-methyl-4-N-(2-toluyl) phenylformic acid | 70 | [4] |
Note: The data in this table is compiled from different sources for related reactions and may not represent a direct comparative study under identical conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the round-bottom flask, followed by anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve phthalic anhydride in anhydrous toluene and add this solution to the dropping funnel. Add the phthalic anhydride solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted phthalic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Mandatory Visualization
References
Technical Support Center: Purification of 2-(4-Methylbenzoyl)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-(4-Methylbenzoyl)benzoic acid via recrystallization. It includes frequently asked questions, detailed troubleshooting guides, a standard experimental protocol, and a visual workflow to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at room or lower temperatures.[1][2] When a hot, saturated solution is slowly cooled, the compound's solubility decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.[1]
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. This compound is soluble in organic solvents such as ethanol (B145695), acetone, benzene, and ether.[3] A mixed solvent system, such as ethanol and water, is often effective. Ethanol will dissolve the compound, and the addition of water (an anti-solvent) will decrease its solubility, promoting crystallization upon cooling. While crystals for X-ray analysis have been obtained from a water solution by slow evaporation, this indicates a very low solubility, which might require large volumes of solvent for recrystallization of bulk material.[4]
Q3: What are the common impurities in crude this compound?
A3: Common impurities often include unreacted starting materials from the synthesis. For instance, if synthesized via a Friedel-Crafts acylation, residual phthalic anhydride (B1165640) and p-xylene (B151628) (or their derivatives) may be present. Incomplete reactions can also lead to the presence of starting materials as impurities in the final product.[5][6]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed by several methods. A simple and effective method is melting point determination. A pure compound will have a sharp and narrow melting point range, close to the literature value (approximately 137-139°C). Impurities will typically cause the melting point to be depressed and broaden the range.[7] Spectroscopic techniques like ¹H NMR can also be used to identify the presence of impurities.[5][6]
Experimental Protocol and Data
Detailed Experimental Protocol for Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent Ratio (Ethanol/Water) | ~3:1 (v/v) | This is a starting point and may need optimization based on the impurity profile. |
| Crude Product to Solvent Ratio | ~1 g per 10-20 mL of solvent mixture | Adjust as necessary to achieve complete dissolution at boiling point. |
| Expected Recovery | 75-90% | Recovery will depend on the purity of the crude material and the exact procedure. |
| Purity (Post-Recrystallization) | >99% | Assessed by melting point or HPLC. |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The compound does not dissolve. | Insufficient solvent. | Add more solvent in small portions until the compound dissolves. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to increase the concentration.[8] |
| An oil forms instead of crystals ("oiling out"). | The melting point of the compound (with impurities) is lower than the temperature of the solution. The boiling point of the solvent may be too high. | Reheat the solution to dissolve the oil, add more of the more soluble solvent (e.g., ethanol in an ethanol/water system), and allow it to cool more slowly. Using a lower boiling point solvent system may also resolve the issue.[9][10] |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution and wash the collected crystals with ice-cold solvent. |
| The recrystallized product is still impure. | The cooling was too rapid, trapping impurities. The chosen solvent may not be optimal for rejecting the specific impurities. | Allow the solution to cool more slowly. Consider a different recrystallization solvent or a second recrystallization. For acidic impurities, a wash with a mild aqueous base during workup can be effective.[5] |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound CAS#: 85-55-2 [m.chemicalbook.com]
- 4. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
common impurities in 2-(4-Methylbenzoyl)benzoic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylbenzoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Common impurities include:
-
Unreacted Starting Materials: Residual toluene and phthalic anhydride.
-
Isomeric Byproducts: The primary byproduct is the ortho-isomer, 2-(2-Methylbenzoyl)benzoic acid. Due to steric hindrance from the methyl group on toluene, the para-isomer is the major product.[1]
-
Poly-acylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur under harsh reaction conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol (B145695), water) may be present in the final product.
-
Complexed Product: The ketone group of the product can form a stable complex with the aluminum chloride catalyst, which needs to be effectively broken during the work-up to isolate the product.
Q2: My crude product has a low melting point and appears oily. What could be the cause?
A2: An oily or low-melting-point product often indicates the presence of significant impurities. The most likely culprits are unreacted toluene and the isomeric byproduct, 2-(2-methylbenzoyl)benzoic acid. Incomplete removal of the solvent used for extraction or recrystallization can also lead to a depressed melting point. The monohydrate of the product also has a lower melting point (around 95 °C) compared to the anhydrous form (138-139 °C).
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, which can arise from side reactions, can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored compounds, which are then removed by hot filtration.
Q4: What is the optimal method for purifying crude this compound?
A4: A combination of acid-base extraction and recrystallization is highly effective.
-
Acid-Base Extraction: This technique separates the acidic product from neutral impurities like unreacted toluene. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The acidic product deprotonates to form a water-soluble salt and moves to the aqueous layer. The layers are separated, and the aqueous layer is then acidified to precipitate the purified product.
-
Recrystallization: This method is excellent for removing isomeric byproducts and other minor impurities. A suitable solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Toluene or a mixture of ethanol and water are commonly used for this compound.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the desired product from its impurities. Purity is determined by comparing the peak area of the product to the total area of all peaks. A common mobile phase consists of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect the presence of impurities by comparing the obtained spectra with reference spectra.
-
Melting Point Analysis: A sharp melting point range close to the literature value (138-139 °C for the anhydrous form) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored anhydrous AlCl₃. |
| Incomplete reaction. | Ensure the reaction is stirred vigorously and heated for a sufficient amount of time as per the protocol. Check the stoichiometry of the reagents. | |
| Loss of product during work-up. | Be careful during extractions to avoid losing the product layer. Ensure complete precipitation of the product after acidification. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Use a solvent or solvent mixture with a lower boiling point. |
| The solution is supersaturated with impurities. | Perform a preliminary purification step, such as acid-base extraction, before recrystallization. | |
| Difficulty Separating Isomeric Byproducts | Inefficient recrystallization. | Ensure slow cooling during recrystallization to allow for the formation of pure crystals. Multiple recrystallizations may be necessary. Consider using a different solvent system. |
| Chromatographic techniques like column chromatography can be employed for difficult separations. |
Quantitative Data on Purification
The following table provides illustrative data on the improvement of purity of this compound after applying standard purification techniques. Note: These values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Stage | Purity by HPLC (%) | Yield (%) | Melting Point (°C) |
| Crude Product | 85 | - | 128-135 |
| After Acid-Base Extraction | 95 | 90 | 135-138 |
| After Recrystallization | >99 | 85 (from crude) | 138-139 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Phthalic anhydride: 100 g (0.68 mol)
-
Toluene: 400 g (462 mL, 4.35 mol)
-
Anhydrous aluminum chloride: 200 g (1.5 mol)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium carbonate
-
Deionized water
Procedure:
-
Reaction Setup: In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap, add phthalic anhydride and toluene.
-
Addition of Catalyst: Cool the flask in an ice bath. Slowly add powdered anhydrous aluminum chloride to the stirred mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath maintained at 90°C with vigorous stirring for 2.5 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously add ice to the flask with stirring to decompose the aluminum chloride complex. Then, add a mixture of ice and concentrated hydrochloric acid until the dark mass is completely decomposed.
-
Removal of Excess Toluene: Remove the excess toluene by steam distillation.
-
Isolation of Crude Product: Cool the remaining aqueous solution and decant the liquid. The residue consists of the crude this compound.
Purification by Acid-Base Extraction
-
Dissolution: To the crude product in the flask, add a hot solution of 50 g of sodium carbonate in 1 L of water. Heat with steam and stir vigorously. The product will dissolve, leaving behind some insoluble impurities.
-
Filtration: Filter the hot solution to remove any tarry material and alumina.
-
Precipitation: Transfer the hot filtrate to a beaker and precipitate the product by adding 65 mL of concentrated hydrochloric acid. The product will initially separate as an oil and then crystallize upon cooling.
-
Isolation: Cool the mixture in an ice bath, and collect the purified product by vacuum filtration. Wash the crystals with cold water.
Purification by Recrystallization
-
Dissolution: Dissolve the crude or acid-base extracted product in a minimum amount of hot toluene in an Erlenmeyer flask.
-
Hot Filtration (Optional): If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry to a constant weight. The expected melting point of the pure anhydrous product is 138-139 °C.[3]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of the major product and common impurities.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Benzophenone Synthesis
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Friedel-Crafts acylation for synthesizing benzophenones and their derivatives.
Troubleshooting Guide: Low Reaction Yield
This section provides solutions to specific issues that may lead to low yields in your Friedel-Crafts acylation reaction.
Q: My Friedel-Crafts acylation is resulting in a low or no yield. What are the common causes and how can I fix them?
A: Low yields are a frequent challenge in Friedel-Crafts acylation. A systematic approach to troubleshooting is essential. The most common culprits are related to catalyst activity, substrate reactivity, reaction conditions, and work-up procedures.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose the cause of low reaction yield.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q1: Why is my Lewis acid catalyst (e.g., AlCl₃) not working effectively?
A: The most common reason for catalyst inactivity is moisture contamination.[1] Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with water, which deactivates them.[2] Always use a fresh, anhydrous grade of the Lewis acid and handle it in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[3] Ensure all glassware is thoroughly oven- or flame-dried before use.[2][3]
Q2: I used a catalytic amount of AlCl₃ and got a very low yield. Why?
A: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][5] A general starting point is to use at least one equivalent of the catalyst relative to the acylating agent.[6]
Q3: Can I use other Lewis acids besides AlCl₃?
A: Yes, other Lewis acids can be used. The choice of catalyst can impact yield and selectivity.[2] Stronger Lewis acids like AlCl₃ are highly effective but may promote side reactions.[2][7] Milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, potentially offering better selectivity for sensitive substrates, though they might require longer reaction times or higher temperatures.[2][8]
Reaction Conditions & Substrate
Q4: What is the optimal temperature for the reaction?
A: Temperature control is critical. Excessively high temperatures can lead to the formation of unwanted side products and tar, while temperatures that are too low can result in a slow or incomplete reaction.[1][3] For many benzophenone (B1666685) syntheses, it is recommended to add the reactants at a low temperature (e.g., 0-10°C) to control the initial exotherm, followed by stirring at room temperature or gentle heating to complete the reaction.[3][9]
Q5: My aromatic ring has a nitro group (-NO₂) on it, and the reaction is not working. Why?
A: The Friedel-Crafts acylation is an electrophilic aromatic substitution, and it does not work well with aromatic rings that contain strongly electron-withdrawing (deactivating) groups.[1][2] Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups make the ring electron-poor and thus not nucleophilic enough to attack the acylium ion electrophile.[1][10] In such cases, an alternative synthetic strategy is necessary.
Q6: I am observing the formation of tarry byproducts. How can I prevent this?
A: Tar formation is often caused by excessively high reaction temperatures or using too much catalyst.[3] Maintaining a low and consistent temperature, especially during the exothermic addition of reagents, is crucial.[3] Using the minimum effective amount of catalyst can also help minimize side reactions and polymerization.[3]
Work-up and Purification
Q7: I am having trouble during the aqueous work-up and losing my product. What can I do?
A: A common issue during work-up is the formation of emulsions, which can lead to product loss.[6][11] The standard procedure is to quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3][6] This process decomposes the aluminum chloride-ketone complex.[12] Ensure vigorous stirring during quenching. If emulsions persist during extraction, adding brine can help break them.
Data on Reaction Parameters
The yield of benzophenone synthesis is highly dependent on the choice of catalyst and solvent. The following table summarizes results from comparative studies.
| Arene | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene (B151609) | Benzoyl Chloride | AlCl₃ (1.2) | Dichloromethane (B109758) | RT | 2 | 95 | [13] |
| Benzene | Benzoyl Chloride | FeCl₃ (1.2) | Dichloromethane | RT | 4 | 85 | [13] |
| Benzene | Benzoyl Chloride | ZnCl₂ (1.2) | Dichloromethane | RT | 12 | 20 | [14] |
| Benzene | Benzoyl Chloride | FeCl₃ (2.0) | BmimCl-FeCl₃ (IL) | 60 | 0.5 | 97 | [13][14] |
| Toluene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | 92 (p-isomer) | [15] |
| Anisole | Acetic Anhydride | AlCl₃ (excess) | Dichloromethane | 0 to RT | - | 94 (p-isomer) | [16] |
IL = Ionic Liquid (1-butyl-3-methylimidazolium chloride) RT = Room Temperature
Detailed Experimental Protocol: Synthesis of Benzophenone
This protocol describes a standard laboratory procedure for the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzoyl chloride
-
Dry benzene (Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a drying tube to the top of the condenser.[6]
-
Catalyst Suspension: In the round-bottom flask, place anhydrous aluminum chloride (1.1-1.2 equivalents) and suspend it in a minimal amount of dry dichloromethane. Cool the suspension to 0-5°C using an ice bath.[17]
-
Reactant Addition: Dissolve benzoyl chloride (1 equivalent) in dry benzene (used as both reactant and solvent). Place this solution in the dropping funnel.
-
Reaction: Add the benzoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.[3] Maintain the temperature below 10°C during the addition to control the exothermic reaction and the evolution of HCl gas.[3][9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching and Work-up: Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.[3][15] Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[6][12]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add a portion of dichloromethane to dissolve the organic product fully. Separate the organic layer. Extract the aqueous layer one or two more times with dichloromethane.[15]
-
Washing: Combine all the organic layers. Wash successively with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[15][17] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude benzophenone by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to obtain the pure product.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
improving the solubility of 2-(4-Methylbenzoyl)benzoic acid for reactions
Welcome to the Technical Support Center for 2-(4-Methylbenzoyl)benzoic acid. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white crystalline powder.[1] It is sparingly soluble in water but shows good solubility in several common organic solvents.[1] Its solubility profile is characteristic of aromatic carboxylic acids, where the non-polar aromatic rings reduce aqueous solubility, while the polar carboxylic acid group allows for dissolution in polar organic solvents and aqueous bases.[2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
Based on available data, the compound is reported to be very soluble in solvents like benzene, ether, acetone (B3395972), and alcohol (ethanol).[4][5] These solvents are good starting points for reactions involving this reagent.
Q3: My compound is not dissolving in my primary reaction solvent. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following initial steps:
-
Heating: Gently warming the solvent can increase the solubility of most solid compounds.[6] Always check the thermal stability of your reactants and solvent boiling point before applying heat.
-
Particle Size Reduction: Grinding the crystalline solid into a finer powder increases the surface area, which can improve the rate of dissolution.[7][8] Techniques like micronization can be employed for this purpose.[7][8]
-
Sonication: Using an ultrasonic bath can help break apart solute aggregates and accelerate the dissolution process.[6]
Q4: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is highly dependent on pH. In basic conditions, the carboxylic acid group is deprotonated to form a carboxylate salt.[9] This salt has significantly higher aqueous solubility due to its ionic character.[9] Therefore, adding a suitable base (e.g., sodium hydroxide, sodium bicarbonate) can be an effective strategy for dissolving the compound in aqueous or protic media. The acid can often be regenerated later in the workflow by re-acidification.
Q5: Can I use co-solvents to improve solubility?
Yes, using a co-solvent is a very common and effective technique.[7] If the compound has poor solubility in a non-polar solvent, adding a small amount of a miscible polar solvent in which the compound is highly soluble (like DMSO or DMA) can significantly enhance overall solubility.[7] This phenomenon is known as co-solvency.[7]
Q6: Are there other advanced methods to enhance solubility?
For specialized applications, particularly in drug development, several advanced techniques can be used:
-
Hydrotropy: This method involves adding a second solute (a hydrotropic agent, such as sodium benzoate) to increase the solubility of the primary solute in water.[7][10]
-
Complexation: Forming inclusion complexes, often with cyclodextrins, can enhance the solubility of poorly soluble compounds by encapsulating the non-polar regions of the molecule.[8][10]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [1] |
| Acetone | Very Soluble | [4][5] |
| Ethanol | Very Soluble | [1][4][5] |
| Benzene | Very Soluble | [4][5] |
| Diethyl Ether | Very Soluble | [4][5] |
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Solvent
Objective: To identify the most suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, DMSO)
-
Small-scale reaction vials (e.g., 2 mL glass vials) with stir bars
-
Magnetic stir plate
-
Heating block or oil bath
Procedure:
-
Accurately weigh a small, fixed amount of this compound (e.g., 10 mg) into several reaction vials.
-
To each vial, add a measured volume of a different candidate solvent (e.g., 0.5 mL) to assess solubility at a specific concentration.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Observe and record the degree of dissolution in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
For solvents where the compound is not fully soluble, gently heat the vial (e.g., to 40-50 °C) and observe any change in solubility. Ensure the temperature is compatible with your planned reaction.
-
If a single solvent is not sufficient, test co-solvent systems. To the vials with poor solubility, add a second solvent (a co-solvent in which the acid is known to be soluble, like acetone or DMSO) dropwise until the solid dissolves. Record the approximate ratio of solvents required.
-
Select the solvent or co-solvent system that provides complete dissolution and is compatible with the intended reaction chemistry.
Protocol 2: Improving Solubility via pH Adjustment (Basification)
Objective: To dissolve this compound in an aqueous or protic medium by converting it to its more soluble salt form.
Materials:
-
This compound
-
Aqueous reaction medium (e.g., water, water/ethanol mixture)
-
A suitable base (e.g., 1 M NaOH, 1 M NaHCO₃)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Suspend the this compound in the chosen aqueous or protic solvent system.
-
While stirring, slowly add the base solution dropwise to the suspension.
-
Monitor the dissolution of the solid. The compound should dissolve as it is converted to its carboxylate salt.
-
Continue adding the base until all the solid has dissolved. Check the pH of the solution to ensure it is in the basic range (typically pH > 8 for complete deprotonation).
-
Proceed with your reaction using the resulting solution.
-
Note (Optional): If the acidic form of the compound needs to be recovered post-reaction, the solution can be re-acidified (e.g., with 1 M HCl) to precipitate the product, which can then be isolated by filtration. This step must be compatible with the stability of all other compounds in the reaction mixture.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH effect on the solubility of carboxylic acids.
References
- 1. guidechem.com [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. This compound CAS#: 85-55-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. quora.com [quora.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility enhancement techniques [wisdomlib.org]
preventing side reactions during the synthesis of 2-(4-Methylbenzoyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and well-established method is the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: What are the main side reactions to be aware of during this synthesis?
The primary side reaction of concern is the formation of isomers. Since the methyl group of toluene is an ortho-, para-director, the acylation can occur at the ortho- and para-positions of the toluene ring, leading to the formation of 2-(2-Methylbenzoyl)benzoic acid (ortho-isomer) and this compound (para-isomer), respectively. Due to steric hindrance from the methyl group, the para-isomer is the major product.[2] The formation of the meta-isomer is generally considered negligible.
Q3: Is polysubstitution a significant side reaction in this process?
Polysubstitution is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the toluene ring is deactivating, making the product less reactive than the starting material and thus hindering further acylation reactions.[3][4]
Q4: How does moisture affect the reaction?
The presence of moisture is highly detrimental to the success of the Friedel-Crafts acylation. The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts vigorously with water. This deactivates the catalyst, leading to a significant decrease in reaction yield or complete failure of the reaction.[5] It is crucial to use anhydrous reagents and dry glassware.
Q5: Can other Lewis acids be used as catalysts?
Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and trifluoromethanesulfonic acid can also catalyze the reaction.[1][6] However, anhydrous aluminum chloride is the most commonly used and often gives the highest yields for this specific transformation. The choice of catalyst can influence the regioselectivity of the reaction. For instance, in a related reaction, trifluoromethanesulfonic acid was reported to yield an ortho:para isomer ratio of 1:2.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by water. 2. Insufficient Catalyst: Not enough catalyst was used to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Impure Reagents: Starting materials (toluene, phthalic anhydride) or the catalyst may be of low quality. | 1. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and use anhydrous reagents. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere).[5] 2. Use a stoichiometric amount of the Lewis acid catalyst, as it forms a complex with the product.[3] 3. While the initial addition should be at a low temperature to control the exothermic reaction, ensure the reaction is allowed to proceed at the recommended temperature for a sufficient duration as per the protocol.[5] 4. Use freshly distilled toluene and sublimed phthalic anhydride. Ensure the Lewis acid is of high purity. |
| High Proportion of Isomeric Impurities (e.g., 2-(2-Methylbenzoyl)benzoic acid) | 1. High Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction and the formation of a higher proportion of the ortho-isomer. 2. Choice of Lewis Acid: Different Lewis acids can exhibit different regioselectivity. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the reagents to favor the formation of the sterically less hindered para-isomer.[2] 2. While AlCl₃ is standard, you may experiment with other Lewis acids. However, be aware that this can affect the isomer ratio. For example, a study on a similar reaction using trifluoromethanesulfonic acid showed a 1:2 ratio of ortho to para product.[6] |
| Dark, Tarry Reaction Mixture | 1. High Reaction Temperature: Running the reaction at too high a temperature can lead to polymerization and charring of the reactants. 2. Excessive Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in decomposition. | 1. Carefully control the reaction temperature, especially during the exothermic addition of the catalyst and reactants. Use an ice bath to manage the temperature. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed. |
| Formation of an Emulsion During Workup | Presence of Finely Divided Solids: Incomplete hydrolysis of the aluminum chloride complex can lead to the formation of aluminum hydroxides that stabilize emulsions. | Add a Saturated Brine Solution: During the extraction, washing with a saturated aqueous sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
Quantitative Data Summary
The following table summarizes the reported yields and isomer distributions for the synthesis of this compound and related reactions under various conditions.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |
| AlCl₃ | Phthalic Anhydride | Toluene (as reactant and solvent) | 90 | 96 | Not specified, but described as predominantly the para-isomer. | Organic Syntheses |
| Trifluoromethanesulfonic acid | Benzoic Anhydride | Not specified | Not specified | 85 | 1:0:2 | Benchchem[6] |
| H₀.₅Cs₂.₅PW₁₂O₄₀ | Benzoic Anhydride | Toluene | 150 | ~100 | Isomer distribution was independent of temperature. | SciSpace[7] |
| FeCl₃·6H₂O | Benzoic Anhydride | Ionic Liquid | 60 | 92 | Minor formation of the ortho-isomer was observed. | IT Services - University of Liverpool[8] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for preparing the target compound.
Materials:
-
Phthalic anhydride (100 g, 0.68 mol)
-
Toluene (400 g, 462 mL, 4.35 mol)
-
Anhydrous aluminum chloride (200 g, 1.5 mol)
-
Ice
-
Concentrated Hydrochloric Acid (150 mL)
-
Sodium Carbonate (50 g)
-
Water
Equipment:
-
2-L round-bottomed flask
-
Mechanical stirrer with a mercury seal
-
Reflux condenser
-
Trap for HCl gas
-
Ice bath
-
Steam distillation apparatus
-
Large beaker (2-L)
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser connected to an HCl trap, combine 100 g of phthalic anhydride and 400 g of toluene.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, gradually add 200 g of finely powdered anhydrous aluminum chloride. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath maintained at 90°C. Continue vigorous stirring for 2.5 hours, by which time the evolution of HCl should have nearly ceased.
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly and cautiously add crushed ice to the reaction mixture with shaking to decompose the aluminum chloride complex.
-
Workup:
-
Add 150 mL of concentrated hydrochloric acid to the flask.
-
Heat the flask on a steam bath and perform a steam distillation to remove the excess toluene.
-
Decant the aqueous solution of aluminum chloride and hydrochloric acid through a suction filter.
-
Wash the residue with a small amount of cold water and return it to the flask.
-
-
Purification:
-
To the crude product in the flask, add a pre-heated solution of 50 g of sodium carbonate in 1 L of water.
-
Pass steam through the mixture to facilitate the dissolution of the carboxylic acid as its sodium salt, leaving behind a small amount of tarry material.
-
Filter the hot solution and transfer it to a 2-L beaker.
-
Precipitate the this compound by adding 65 mL of concentrated hydrochloric acid. The product will initially separate as an oil and then crystallize.
-
Cool the mixture in an ice bath, and collect the solid product by suction filtration.
-
Wash the product with cold water.
-
-
Drying: Air-dry the product. The expected yield of the anhydrous acid after drying at 100°C is approximately 157 g (96% of the theoretical amount).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
stability of 2-(4-Methylbenzoyl)benzoic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(4-Methylbenzoyl)benzoic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is generally stable under standard ambient conditions (room temperature and pressure, protected from light).[1] However, its stability can be compromised under harsh environmental conditions, particularly in solution at non-neutral pH.
Q2: What is the expected stability of this compound in acidic solutions?
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, this compound is expected to be more susceptible to degradation. The carboxylic acid group will be deprotonated, forming a carboxylate salt. While this may increase solubility, the presence of a strong base can promote hydrolysis of the benzophenone (B1666685) core structure. Similar to acidic conditions, elevated temperatures will likely accelerate degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, based on the degradation pathways of structurally similar compounds like 4-benzoylbenzoic acid, potential degradation products could include benzoic acid and 4-methylbenzoic acid through cleavage of the ketone bridge.[2] Under strong oxidative conditions, hydroxylation of the aromatic rings could also occur.
Troubleshooting Guide: Stability Studies
This guide addresses common issues encountered during the experimental evaluation of this compound stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent degradation profiles between replicate experiments. | - Inaccurate pH of the stress solution.- Temperature fluctuations during the experiment.- Inconsistent initial concentration of the test compound. | - Calibrate the pH meter before preparing solutions.- Use a temperature-controlled water bath or incubator.- Ensure accurate and consistent preparation of stock and working solutions. |
| No degradation observed even under harsh stress conditions. | - The compound is highly stable under the tested conditions.- Insufficient stress duration or temperature.- Analytical method is not stability-indicating. | - Increase the stressor concentration (e.g., higher molarity of acid/base), temperature, or duration of the study.- Verify that the analytical method can separate the parent compound from potential degradation products.[3] |
| Rapid and complete degradation of the compound. | - The stress conditions are too harsh. | - Reduce the concentration of the acid or base, lower the temperature, or shorten the time points for sampling.[3] |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the starting material.- Contamination from glassware or solvents.- Formation of secondary degradation products. | - Analyze a sample of the starting material before initiating the stability study.- Use high-purity solvents and thoroughly clean all glassware.- If secondary degradation is suspected, analyze samples at earlier time points. |
| Poor mass balance in the analytical results. | - Some degradation products are not detected by the analytical method (e.g., lack a chromophore for UV detection).- Degradation products are volatile and have been lost.- Adsorption of the compound or its degradants to the container surface. | - Use a mass spectrometer (LC-MS) for detection to identify non-UV active compounds.- Ensure sample containers are well-sealed.- Consider using silanized glassware to minimize adsorption. |
Experimental Protocols
Forced Degradation Study under Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled water bath or incubator
-
HPLC system with UV or MS detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Stress Solution: Prepare a solution of 0.1 M HCl in water.
-
Basic Stress Solution: Prepare a solution of 0.1 M NaOH in water.
3. Experimental Procedure:
-
For the acidic degradation study, add a known volume of the stock solution to a volumetric flask and dilute with the 0.1 M HCl solution to a final desired concentration (e.g., 100 µg/mL).
-
For the basic degradation study, add a known volume of the stock solution to a volumetric flask and dilute with the 0.1 M NaOH solution to a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with a neutral solvent (e.g., 50:50 ACN:water) to the same final concentration.
-
Incubate all solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots from the acidic and basic solutions to stop the degradation reaction. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
If possible, identify and quantify the major degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 60 °C)
| Time (hours) | % Remaining of Parent Compound | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 0.8 | 0.7 |
| 4 | 96.2 | 1.9 | 1.9 |
| 8 | 92.1 | 4.1 | 3.8 |
| 12 | 88.5 | 6.0 | 5.5 |
| 24 | 79.8 | 10.5 | 9.7 |
Table 2: Hypothetical Degradation of this compound under Basic Conditions (0.1 M NaOH at 60 °C)
| Time (hours) | % Remaining of Parent Compound | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.3 | 2.5 | 2.2 |
| 4 | 90.1 | 5.1 | 4.8 |
| 8 | 81.7 | 9.5 | 8.8 |
| 12 | 74.2 | 13.8 | 12.0 |
| 24 | 60.5 | 21.0 | 18.5 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual degradation rates and products should be determined experimentally.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways under acidic and basic conditions.
References
Technical Support Center: Industrial Scale-Up of 2-(4-Methylbenzoyl)benzoic Acid Production
Welcome to the technical support center for the industrial scale-up of 2-(4-Methylbenzoyl)benzoic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a practical question-and-answer format.
Issue 1: Low Product Yield
Q1: Our Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640) is resulting in a low yield of this compound. What are the potential causes and how can we troubleshoot this?
A1: Low yields in this synthesis can often be attributed to several critical factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all reagents are anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the AlCl₃ forms a complex with the ketone product, which requires the use of stoichiometric amounts rather than catalytic amounts. A molar ratio of at least two equivalents of AlCl₃ per mole of phthalic anhydride is often necessary.
-
Suboptimal Reaction Temperature: The reaction typically requires initial heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products. A controlled temperature range, often around 40-60°C, provides a good balance between reaction rate and minimizing byproducts.
-
Inefficient Mixing: Poor agitation can lead to localized overheating and an incomplete reaction. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Issue 2: Formation of Impurities and Byproducts
Q2: We are observing significant amounts of impurities in our crude product. What are the likely byproducts and how can we minimize their formation?
A2: The primary impurity of concern in this synthesis is the formation of the undesired isomer, 4-(4-methylbenzoyl)benzoic acid. Additionally, unreacted starting materials and intermediates from side reactions can contaminate the final product.
-
Isomer Formation: The formation of the para-isomer can be influenced by reaction conditions. Careful control of the reaction temperature and the rate of addition of reactants can help to favor the formation of the desired ortho-isomer.
-
Incomplete Reaction: The presence of unreacted toluene or phthalic anhydride can be addressed by optimizing the stoichiometry of the reactants and ensuring a sufficient reaction time.
-
Side Reactions: At higher temperatures, side reactions such as the sulfonation of toluene can occur if oleum (B3057394) is used in the workup. Using a more controlled workup procedure, such as quenching with ice and hydrochloric acid, can mitigate this.
Issue 3: Difficulties in Product Purification
Q3: We are facing challenges in purifying the crude this compound to the desired specification. What are the recommended purification methods for industrial scale?
A3: Large-scale purification of this compound typically involves the following steps:
-
Extraction: After quenching the reaction, the product is often extracted from the aqueous layer. The choice of an appropriate organic solvent is crucial for efficient extraction.
-
Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as aqueous ethanol (B145695) or toluene, can be used to recrystallize the product and remove impurities.
-
Chromatography: While less common for very large-scale industrial production due to cost, preparative liquid chromatography can be used for high-purity requirements. A scalable reverse-phase HPLC method using an acetonitrile/water mobile phase can be employed for isolating impurities.[1]
Frequently Asked Questions (FAQs)
Q: What is the typical industrial synthesis route for this compound?
A: The most common industrial synthesis is the Friedel-Crafts acylation of toluene with phthalic anhydride, using anhydrous aluminum chloride as a catalyst.
Q: What are the key safety precautions to consider during the scale-up of this process?
A: The process involves hazardous materials and requires strict safety protocols. Key considerations include:
-
Handling of anhydrous aluminum chloride, which reacts violently with water.
-
The evolution of hydrogen chloride gas, which is corrosive and requires proper scrubbing.
-
The use of flammable solvents like toluene.
-
The final product is a skin and eye irritant.
Q: How can the reaction be monitored for completion?
A: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Toluene with Phthalic Anhydride
| Parameter | Value | Notes |
| Molar Ratio (Toluene:Phthalic Anhydride:AlCl₃) | 3 : 1 : 2.2 | An excess of toluene is often used as both a reactant and a solvent. |
| Reaction Temperature | 40-60°C | Provides a good balance between reaction rate and minimizing side products. |
| Reaction Time | 2-4 hours | Can be monitored by TLC or HPLC for completion. |
| Expected Yield | 70-85% | Yields can vary based on reaction conditions and scale. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol outlines a typical laboratory-scale procedure for the synthesis of this compound via Friedel-Crafts acylation.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add phthalic anhydride (1.0 eq) and toluene (3.0 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-60°C and maintain it for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Benzoic Acid Derivatives
Welcome to the technical support center for the HPLC analysis of benzoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on mobile phase optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoic acid derivatives are showing poor retention, eluting very early, or co-eluting near the void volume. What is the primary cause and solution?
A1: The most common reason for poor retention of benzoic acid and its derivatives in reversed-phase HPLC is an inappropriate mobile phase pH.[1] These compounds are weak acids, and their retention is highly dependent on their ionization state.[1][2] At a pH above their pKa (typically around 4.2 for benzoic acid), they become ionized (deprotonated), making them more polar and less retained on a nonpolar stationary phase like C18.[1]
Actionable Advice:
-
Adjust Mobile Phase pH: The most critical step is to lower the mobile phase pH to at least 1.5 to 2 units below the pKa of your analytes.[1][2] For most benzoic acid derivatives, a pH range of 2.5-3.0 is a good starting point.[1][2] This ensures the compounds are in their neutral, protonated form, which increases their hydrophobicity and retention.[1][3]
-
Use an Acid Modifier: Add a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of your mobile phase to control the pH.[3]
-
Equilibrate the System: Ensure the column is thoroughly equilibrated with the new, lower pH mobile phase before injecting your sample. A stable baseline is a good indicator of equilibration.[3]
Q2: I am observing significant peak tailing for my analytes. How can I improve the peak shape?
A2: Peak tailing for acidic compounds like benzoic acid derivatives is a frequent problem. It is often caused by secondary interactions between the acidic analyte and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[3]
Actionable Advice:
-
Confirm Low pH: As with poor retention, the primary solution is to ensure the mobile phase pH is low (pH 2.5-3.0). This suppresses the ionization of both the benzoic acid derivatives and the surface silanol groups, minimizing unwanted interactions.[3]
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for acidic compounds.[3]
-
Incorporate a Buffer: Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) in the mobile phase helps maintain a constant pH, leading to more reproducible results and symmetrical peak shapes.[3][4]
-
Check for Physical Issues: If a neutral compound also shows tailing, the problem might be physical, such as a void at the column inlet or issues with fittings.[3]
Q3: After adjusting the pH, some of my peaks are still not fully resolved. What is the next step in optimization?
A3: Once the pH is optimized for retention and peak shape, the next step is to adjust the mobile phase's organic solvent composition to fine-tune the selectivity and resolution.[1][5]
Actionable Advice:
-
Adjust Organic Solvent Percentage: To increase the separation between closely eluting peaks, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1][2] This will increase the retention times of your analytes, providing more opportunity for separation.[1] Make small adjustments, for example, in 2-5% increments.[2]
-
Change the Organic Solvent: If adjusting the percentage of one solvent doesn't provide the desired resolution, try switching the organic modifier. For instance, if you are using methanol (B129727), try acetonitrile, or vice versa. The different chemical properties of these solvents can alter the selectivity and elution order of your compounds.[1][2]
Q4: My retention times are drifting or are not reproducible between injections. What could be the cause?
A4: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase or column equilibration.[3][6]
Actionable Advice:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analytical run.[3] This is especially critical when the mobile phase composition has been changed. A stable detector baseline is a good indicator that the column is ready.[3]
-
Use a Buffered Mobile Phase: The pH of an unbuffered mobile phase can be inconsistent, leading to shifts in retention for ionizable compounds. A buffer will resist small changes in pH.[3]
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. In reversed-phase chromatography, even small variations in the organic-to-aqueous ratio can cause significant shifts in retention.[6]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability. Always degas the mobile phase before use.
Q5: Why am I seeing split or distorted peaks?
A5: Split peaks can be caused by chemical or physical problems in the chromatographic system.
Actionable Advice:
-
Check Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample into a mobile phase with 10% acetonitrile) can cause peak distortion and splitting.[7] Whenever possible, dissolve your sample in the mobile phase itself.[2]
-
Inspect the Column: A partially blocked frit at the column inlet or a void (a channel that has formed in the packing material) can distort the sample band, leading to split peaks.[3] Try flushing the column or, if the problem persists, replacing it.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on Benzoic Acid Retention
| Mobile Phase pH | Analyte State | Expected Retention on C18 Column | Rationale |
| 2.5 - 3.0 | Predominantly Neutral (Protonated) | Good retention and separation | Increased hydrophobicity leads to stronger interaction with the stationary phase.[1][3] |
| 4.5 (near pKa) | Mixture of Neutral and Ionized | Decreased and possibly broad peaks | Analyte exists in two forms, leading to poor chromatography.[2] |
| > 6.0 | Predominantly Ionized (Deprotonated) | Very low retention, near void volume | Increased polarity leads to weak interaction with the stationary phase.[1][2] |
Table 2: Typical Starting Conditions for HPLC of Benzoic Acid Derivatives
| Parameter | Recommended Condition | Notes |
| Column | C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) | A high-quality, end-capped column is crucial for good peak shape.[3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | The choice between acetonitrile and methanol can affect selectivity.[1] |
| (e.g., 40:60 v/v Acetonitrile:Aqueous) | Adjust ratio to optimize resolution.[8] | |
| Aqueous Phase | Deionized water with 0.1% Phosphoric Acid or Formic Acid | To set pH in the 2.5-3.0 range.[1][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 25-30 °C | Temperature can be adjusted to improve efficiency and selectivity. |
| Detection | UV, ~230-234 nm | Benzoic acid has a UV maximum around 230 nm.[4][9] A Diode Array Detector (DAD) can be used to monitor multiple wavelengths.[8] |
| Injection Vol. | 5-20 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase
This protocol describes the preparation of 1 Liter of a 40:60 (v/v) Acetonitrile:Water mobile phase acidified with phosphoric acid.
Materials:
-
HPLC-grade Acetonitrile
-
Deionized water (filtered through a 0.45 µm membrane)
-
Analytical grade Phosphoric Acid (H₃PO₄)
-
Graduated cylinders
-
1 L solvent bottle
Procedure:
-
Measure 600 mL of deionized water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water. This will result in a 0.1% solution with a pH of approximately 2.5-3.0.
-
Measure 400 mL of HPLC-grade acetonitrile and add it to the aqueous solution.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser before use.
Protocol 2: General HPLC Analysis Workflow
-
System Preparation: Set up the HPLC system with the specified column and mobile phase.
-
Equilibration: Purge the pump with the new mobile phase and then allow it to flow through the column at the analytical flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector. This may take 20-30 minutes.
-
Standard Preparation: Prepare a stock solution of your benzoic acid derivative standards in a suitable solvent (e.g., methanol or the mobile phase).[8] Create a series of working standards by diluting the stock solution to bracket the expected sample concentration.[8]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.[2] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
-
Analysis:
-
Inject a blank (mobile phase or sample solvent) to ensure the system is clean.
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Processing: Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards. Quantify the analytes using the calibration curve derived from the peak areas of the standards.[8]
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. chromtech.com [chromtech.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic Acid | SIELC Technologies [sielc.com]
reducing reaction time for the synthesis of 2-(4-Methylbenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylbenzoyl)benzoic acid, with a focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key factors influencing the reaction time?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3][4][5] The reaction time is primarily influenced by temperature, the molar ratio of reactants and catalyst, the purity of reagents, and the efficiency of mixing.
Q2: My Friedel-Crafts acylation reaction is slow or incomplete. What are the potential causes and how can I accelerate it?
Several factors can contribute to a slow or incomplete reaction. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the quality of the Lewis acid catalyst, the presence of moisture, and the reaction temperature.
Q3: Are there alternative catalysts to aluminum chloride that might offer faster reaction times?
While aluminum chloride is a common catalyst, other Lewis acids like ferric chloride (FeCl₃) can also be used.[2] In some cases, for activated aromatic rings, milder Lewis acids (e.g., Zn(II) salts) or Brønsted acid catalysts may be employed, potentially affecting reaction conditions and time.[4] The choice of catalyst can significantly impact the reaction rate and should be selected based on the specific substrate and desired outcome.
Q4: Can microwave irradiation be used to reduce the reaction time?
Microwave-assisted organic synthesis is a well-established technique for accelerating reactions. A microwave-assisted Friedel-Crafts acylation of toluene with anhydrides has been reported to significantly reduce reaction times.[5] This approach could be a viable option for synthesizing this compound more rapidly.
Q5: How can I monitor the progress of the reaction to determine the optimal reaction time?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (toluene and phthalic anhydride) and the formation of the product, this compound. This allows for the determination of the point at which the reaction is complete, avoiding unnecessarily long reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Slow or Stalled Reaction | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture.[1][5] | - Use fresh, anhydrous aluminum chloride. - Handle the catalyst in a dry environment (e.g., glove box or under an inert atmosphere). - Ensure all glassware is thoroughly dried before use. |
| 2. Presence of Water: Moisture in the reactants or solvent will deactivate the catalyst.[1] | - Use anhydrous solvents. - Dry the toluene before use. | |
| 3. Insufficient Catalyst: The amount of catalyst may be too low for the reaction to proceed efficiently. | - While Friedel-Crafts acylation typically requires stoichiometric or greater amounts of the catalyst, ensure the molar ratio is appropriate.[4] | |
| 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Gradually increase the reaction temperature while monitoring the reaction progress. Be cautious, as higher temperatures can sometimes lead to side product formation. | |
| Low Yield of Desired Isomer (this compound) | 1. Isomer Formation: Friedel-Crafts acylation can lead to the formation of different isomers. | - Reaction temperature can influence the ratio of ortho and para isomers. Experiment with different temperatures to optimize for the desired product. |
| 2. Polysubstitution: Multiple acyl groups may be added to the toluene ring. | - Due to the deactivating effect of the ketone group in the product, polysubstitution is generally less of a concern in Friedel-Crafts acylation compared to alkylation.[4] However, using a large excess of toluene can favor mono-acylation. | |
| Formation of Unwanted Byproducts | 1. Impurities in Starting Materials: Impurities in toluene or phthalic anhydride can lead to side reactions. | - Use high-purity starting materials. |
| 2. Rearrangement of Acylium Ion: While less common for acylium ions compared to carbocations, rearrangements can sometimes occur.[3] | - The acylium ion is generally stable due to resonance, minimizing rearrangements.[4] If suspected, altering the catalyst or reaction conditions might be necessary. |
Experimental Protocols
Protocol 1: Conventional Friedel-Crafts Acylation
This protocol is a general procedure for the synthesis of this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and anhydrous toluene (used as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq) in portions. The addition is exothermic and will result in the evolution of HCl gas. Ensure proper ventilation and a gas trap.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture will typically change color.
-
Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and stir for a designated period. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data on Reaction Conditions from Related Syntheses
| Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-Xylene, Phthalic Anhydride | AlCl₃ | Reflux | 30 minutes | Not specified | [1] |
| Benzene, Acyl Halide | AlCl₃ | Not specified | Not specified | Not specified | [2] |
| Toluene, Acetic Anhydride | Triphenyltin grafted on SBA-15 | Not specified | Not specified | Not specified | [3] |
Note: This table provides data from similar Friedel-Crafts acylation reactions to illustrate the range of conditions that can be employed. The optimal conditions for the synthesis of this compound may vary.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
References
impact of catalyst choice on the synthesis of 2-(4-Methylbenzoyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-(4-Methylbenzoyl)benzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.
Q2: Why is a stoichiometric amount of Lewis acid catalyst, such as AlCl₃, required for the reaction?
A2: A stoichiometric amount of the Lewis acid is necessary because it forms a complex with the carbonyl group of the product, this compound. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst is required for each equivalent of the keto-acid product formed.
Q3: What is the expected regioselectivity for the Friedel-Crafts acylation of toluene with phthalic anhydride?
A3: The methyl group of toluene is an ortho-, para-directing activator. However, due to steric hindrance from the bulky acylium ion-Lewis acid complex, the acylation predominantly occurs at the para position. This leads to the preferential formation of this compound over the ortho isomer.
Q4: Can other Lewis acids be used as catalysts for this synthesis?
A4: Yes, other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can be used. However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times to achieve comparable yields. Solid acid catalysts are also being explored as more environmentally friendly alternatives.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Anhydrous aluminum chloride reacts vigorously with moisture, releasing corrosive hydrogen chloride (HCl) gas. Therefore, the reaction must be carried out under strictly anhydrous conditions in a well-ventilated fume hood. All glassware should be thoroughly dried, and reagents should be of high purity and anhydrous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?
A: Low or no yield in the synthesis of this compound is a common issue that can be attributed to several factors:
-
Moisture Contamination: Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture. Any water present in the glassware, reagents, or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents and ensure reagents are stored and handled under anhydrous conditions.
-
-
Poor Reagent Quality: The purity of phthalic anhydride, toluene, and the Lewis acid catalyst is crucial for a successful reaction.
-
Solution: Use high-purity, anhydrous reagents. If the purity is questionable, consider purifying the reagents before use.
-
-
Insufficient Catalyst: As the product forms a complex with the Lewis acid, using a catalytic amount will result in an incomplete reaction.
-
Solution: Use at least a stoichiometric amount of the Lewis acid catalyst relative to the limiting reagent (phthalic anhydride). An excess of the catalyst is often used to ensure the reaction goes to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the formation of side products.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the catalyst to control the initial exothermic reaction. Subsequently, the reaction mixture is gradually warmed to room temperature or gently heated to ensure completion.
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Q: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What could be the cause?
A: The formation of byproducts can complicate the purification process and reduce the overall yield of the desired product.
-
Isomer Formation: While the para-isomer is the major product, small amounts of the ortho-isomer, 2-(2-Methylbenzoyl)benzoic acid, can be formed.
-
Solution: Optimizing the reaction temperature can influence the regioselectivity. Lower temperatures generally favor the formation of the para-isomer due to increased steric hindrance effects.
-
-
Side Reactions: At higher temperatures, side reactions such as di-acylation or isomerization can occur.
-
Solution: Maintain strict control over the reaction temperature. The use of a milder Lewis acid catalyst may also help to minimize side reactions, although this might require longer reaction times.
-
-
Impure Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.
-
Solution: Ensure the use of high-purity reagents.
-
Quantitative Data Presentation
The choice of catalyst significantly impacts the reaction parameters. The following table summarizes typical data for the synthesis of this compound using different catalysts, based on literature for similar Friedel-Crafts acylation reactions. Please note that these values are illustrative and can vary depending on the specific experimental conditions.
| Catalyst Type | Catalyst Example | Typical Molar Ratio (Toluene:Phthalic Anhydride:Catalyst) | Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Purity Notes |
| Strong Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | 5:1:2.2 | 0 - 60 | 2 - 4 | 85 - 95 | High purity after recrystallization. |
| Milder Lewis Acid | Ferric Chloride (FeCl₃) | 5:1:2.2 | 25 - 80 | 4 - 8 | 60 - 75 | May require more rigorous purification. |
| Solid Acid | Zeolite H-Beta | (Excess Toluene as solvent) | 100 - 140 | 6 - 12 | 70 - 85 | Catalyst is recyclable; product is generally clean. |
Experimental Protocols
Key Experiment: Synthesis of this compound using Aluminum Chloride Catalyst
This protocol describes a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Phthalic anhydride (14.8 g, 0.1 mol)
-
Anhydrous toluene (100 mL)
-
Anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add phthalic anhydride and anhydrous toluene.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride in small portions to the stirred mixture over a period of 30-45 minutes. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain it at this temperature with stirring for 2-3 hours, or until the evolution of HCl gas ceases.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and cautiously add crushed ice to the flask to decompose the aluminum chloride complex. This is a highly exothermic process.
-
Acidification: After the initial vigorous reaction subsides, add concentrated hydrochloric acid to ensure the complete decomposition of the complex and to precipitate the product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Extraction of Product: Combine the organic layers and extract the product with a 10% sodium carbonate solution. The product will dissolve in the basic aqueous layer, leaving non-acidic impurities in the organic layer.
-
Precipitation: Cool the aqueous extract in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring. The this compound will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield in the synthesis.
Technical Support Center: Degradation Pathways of 2-(4-Methylbenzoyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(4-Methylbenzoyl)benzoic acid under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | - Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient).- The compound is highly stable under the applied conditions. | - Increase the concentration of the acid, base, or oxidizing agent.- Elevate the temperature for hydrolytic and thermal stress studies.[1]- Extend the duration of exposure to the stress condition.- For photolytic studies, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[2][3] |
| Complete or near-complete degradation, making it difficult to identify primary degradants. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time.- Analyze samples at earlier time points to capture the formation of initial degradation products. |
| Poor resolution or co-elution of peaks in HPLC analysis. | - Inappropriate HPLC method (e.g., column, mobile phase, gradient). | - Optimize the mobile phase composition (e.g., pH, organic modifier ratio).- Try a different column with an alternative stationary phase.- Adjust the gradient elution profile.- Ensure proper sample neutralization before injection, especially for acid and base hydrolysis samples, to avoid peak distortion and column damage.[4] |
| Inconsistent or irreproducible results. | - Variation in experimental conditions.- Instability of degradation products. | - Tightly control all experimental parameters (temperature, concentration, time).- Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Mass balance is not within the acceptable range (typically 95-105%). | - Co-elution of degradants with the parent peak.- Formation of non-UV active or volatile degradants.- Inappropriate detector wavelength. | - Ensure the analytical method is truly stability-indicating with adequate peak purity analysis.- Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in addition to a UV detector.- Analyze at multiple wavelengths to ensure all significant chromophoric species are detected. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under different stress conditions?
A1: Based on the functional groups present (a benzophenone (B1666685) moiety and a carboxylic acid), the following degradation pathways are anticipated:
-
Acid/Base Hydrolysis: Due to the absence of hydrolyzable functional groups like esters or amides, this compound is expected to be relatively stable under hydrolytic conditions. However, under strong basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt.
-
Oxidative Degradation: The benzophenone structure is susceptible to oxidation.[5] The primary degradation pathway is likely the hydroxylation of the aromatic rings.[6][7] Cleavage of the carbonyl bridge connecting the two rings is also a possibility under strong oxidative stress, potentially forming benzoic acid and 4-methylbenzoic acid derivatives.
-
Photolytic Degradation: Benzophenones are known to be photoreactive.[6][8][9] Upon exposure to UV light, the compound may undergo photoreduction of the carbonyl group or hydroxylation of the aromatic rings. The presence of photosensitizers can accelerate this degradation.[7]
-
Thermal Degradation: The most probable thermal degradation pathway for the carboxylic acid group is decarboxylation, leading to the formation of 4-methylbenzophenone.[10][11][12] This typically requires high temperatures.
Q2: What are the typical conditions for performing forced degradation studies on this compound?
A2: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][13] Typical starting conditions are:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, progressing to 60°C if no degradation is observed.[3][14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, with heating to 60°C if necessary.[3][14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Solid drug substance exposed to dry heat at 80°C.[14]
-
Photolytic Degradation: Solution exposed to a light source providing UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[2][14]
Q3: How can I identify the degradation products?
A3: The most powerful technique for identifying unknown degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This allows for the separation of the degradants and provides their mass-to-charge ratio, which is crucial for structure elucidation. Further characterization can be achieved using tandem mass spectrometry (MS/MS) and, if necessary, isolation of the degradant followed by nuclear magnetic resonance (NMR) spectroscopy.
Q4: Is a stability-indicating method necessary for analyzing the degradation samples?
A4: Yes, a validated stability-indicating analytical method is essential. This method must be able to accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference.[1][15] The specificity of the method should be demonstrated by assessing peak purity using a photodiode array (PDA) detector or a mass spectrometer.
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | < 2% | - |
| 0.1 M NaOH | 24 hours | 60°C | < 5% | 2-(4-Methylbenzoyl)benzoate sodium salt |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | Hydroxylated derivatives of this compound |
| Dry Heat | 48 hours | 100°C | ~10% | 4-Methylbenzophenone (from decarboxylation) |
| Photolytic (ICH Q1B) | - | - | ~20% | Hydroxylated derivatives, potential cleavage products |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature chamber at 100°C.
-
Photodegradation: Expose a solution of the compound in a photostable container to a light source compliant with ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with both UV and MS detection.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 9. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. benchchem.com [benchchem.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-DAD Methods for Benzoic Acid Derivatives
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for the quantitative analysis of benzoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide includes a comparative summary of performance data, detailed experimental protocols, and a workflow visualization for method validation.
Performance Comparison of Validated HPLC-DAD Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes key validation parameters from several published HPLC-DAD methods for the determination of benzoic acid and related compounds in various matrices.
| Method/Matrix | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Method 1: Noodles | Benzoic Acid, Sorbic Acid | 5-200 µg/mL (r² > 0.9998) | 0.42 µg/mL | 1.14 µg/mL | 85.61 - 102.04 | 1.84 (Intra-day), 1.41 (Inter-day) | [1] |
| Method 2: Soy Sauce | Benzoic Acid, Methylparaben, n-Butylparaben | 0.61–140 mg/kg | N/A | 0.41 mg/kg | 100.5 - 103.3 | 0.15 - 1.89 (Inter-day) | |
| Method 3: Milk | Sodium Benzoate, Potassium Sorbate | 0.50–25.00 mg/L | 0.204 mg/L | 0.618 mg/L | 92.67 - 99.53 | N/A | [2] |
| Method 4: Mayonnaise | Benzoic Acid, Sorbic Acid | 0.02-100 mg/L (r² > 0.9997) | 0.007 mg/L | 0.02 mg/L | 99.4 - 104.3 | 0.1 (Intra-day), 0.2 (Inter-day) | [3] |
| Method 5: Food Samples | Benzoic Acid, Ethylparaben, Propylparaben | 0.05-40 mg/L (r² = 0.9995) | 0.01 mg/L | 0.03 mg/L | 81.51 - 108.23 | < 4.99 (Intra- & Inter-day) | [4] |
| Method 6: Quince Jam | Benzoic Acid, Sorbic Acid | N/A | 25 mg/kg | N/A | 95 - 104 | < 2.6 | [5] |
N/A: Not explicitly provided in the cited source.
Experimental Protocols
A generalized yet detailed protocol for the validation of an HPLC-DAD method for benzoic acid derivatives is outlined below, based on common practices from the cited literature.
1. Sample Preparation
Sample preparation aims to extract the analytes of interest from the matrix and remove potential interferences.
-
Extraction: A common approach involves extraction with an organic solvent or a mixture of solvent and water. For instance, a mixture of methanol (B129727) and water (e.g., 60:40, v/v) is effective for extracting benzoic and sorbic acid from food matrices[1]. For milk samples, dilution with acetonitrile (B52724) (1:1, v/v) can be employed[2].
-
Cleanup: After extraction, centrifugation is typically performed to separate solid residues. The resulting supernatant is then filtered through a 0.45 µm or 0.20 µm syringe filter prior to injection into the HPLC system[6]. For complex matrices, Solid Phase Extraction (SPE) may be used to minimize matrix effects and achieve cleaner extracts[7].
2. Chromatographic Conditions
The separation is typically achieved using a reversed-phase HPLC system.
-
Column: A C18 column is the most common stationary phase used for the separation of benzoic acid and its derivatives.[1][5] Typical dimensions are 150 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm.
-
Mobile Phase: The mobile phase generally consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[1][5][8]
-
Aqueous Phase: Acetate (B1210297) or phosphate (B84403) buffers are frequently used to maintain a consistent pH, often around 4.4, which ensures the acidic analytes are in their non-ionized form for better retention on the C18 column.[1][5][9]
-
Organic Phase: Methanol or acetonitrile.
-
Elution: Both isocratic (constant mobile phase composition) and gradient (composition changes over time) elution can be used.[5] An example of an isocratic mobile phase is a 60:40 (v/v) mixture of 0.05 M ammonium (B1175870) acetate (pH 4.4) and methanol.[1]
-
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][4][10]
-
Detection: A Diode Array Detector (DAD) is used to monitor the column effluent. The detection wavelength is set at the maximum absorbance of the analytes, typically between 220 nm and 235 nm for benzoic and sorbic acids.[1][3][4][5] The DAD's ability to acquire spectra across a range (e.g., 200-400 nm) is crucial for confirming peak purity and identity.[1]
3. Method Validation Protocol
The analytical method should be validated according to International Conference on Harmonisation (ICH) guidelines, assessing the following parameters[2][11]:
-
Specificity/Selectivity: This is established by demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] This is often verified by comparing the chromatograms of blank samples, spiked samples, and standards, and by using the DAD to check for peak purity.[1]
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by preparing a series of standards at different concentrations and injecting them into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value greater than 0.999 is generally considered excellent.[1][3]
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard analyte is added (spiked) into a blank matrix. The samples are then prepared and analyzed, and the percentage of the analyte recovered is calculated.[1] Recoveries are typically expected to be within 80-120%.
-
Precision: Precision is assessed at two levels:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. It is determined by analyzing multiple replicates of the same sample on the same day.[3]
-
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or different equipment. Precision is expressed as the Relative Standard Deviation (% RSD) of the measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[6]
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1] This can be tested by slightly varying parameters like mobile phase pH, flow rate, or column temperature.[11]
Workflow for HPLC-DAD Method Validation
The following diagram illustrates the logical progression of validating an HPLC-DAD method for routine analysis.
A flowchart illustrating the three main phases of HPLC-DAD method validation.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. irejournals.com [irejournals.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. ripublication.com [ripublication.com]
- 11. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2-(4-Methylbenzoyl)benzoic acid and 2-benzoylbenzoic acid
An in-depth comparison of 2-(4-Methylbenzoyl)benzoic acid and 2-benzoylbenzoic acid reveals key differences in their physicochemical properties, synthetic routes, and applications, primarily influenced by the presence of a methyl group on the benzoyl ring. This guide provides a detailed analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding and utilizing these compounds.
Structural and Physicochemical Comparison
The core structural difference between the two molecules is the methyl substituent at the para-position (C4) of the benzoyl group in this compound. This addition increases its molecular weight and appears to influence its melting point. 2-benzoylbenzoic acid exists in both anhydrous and monohydrate forms, with the latter having a significantly lower melting point.[1][2]
The structural distinction is visualized below:
Caption: Structural relationship between the two benzoic acid derivatives.
Physicochemical Data
The quantitative properties of both compounds are summarized in the table below for direct comparison.
| Property | 2-benzoylbenzoic acid | This compound |
| Molecular Formula | C₁₄H₁₀O₃[2][3] | C₁₅H₁₂O₃[4][5] |
| Molecular Weight | 226.23 g/mol [2][6] | 240.25 g/mol [4][5][7] |
| Melting Point | 126-129 °C (anhydrous)[8], 94.5-95 °C (monohydrate)[1][2][3] | 137-139 °C[4][5] |
| Appearance | White to off-white crystalline powder[2][9] | White to almost white powder/crystal[5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, hot benzene[8][9][10] | Very soluble in Benzene (B151609), Ether, Acetone, Alcohol[5][11] |
| pKa | Data not specified in results | 3.33 (Predicted)[11] |
Synthesis and Reactivity
The most established method for synthesizing 2-benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[3][12][13] This reaction is a cornerstone of industrial organic synthesis. The synthesis of this compound follows a similar logic, likely through the Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride, which would introduce the methyl group onto the benzoyl ring.
The presence of the electron-donating methyl group in this compound can influence its reactivity. This group can affect the electrophilicity of the ketone's carbonyl carbon and the reactivity of the methyl-substituted aromatic ring in subsequent electrophilic substitution reactions.
Applications in Research and Industry
Both compounds serve as crucial intermediates in the synthesis of dyes and other complex molecules.
-
2-benzoylbenzoic acid is a versatile precursor with a wide range of applications.[14] It is a key intermediate for producing anthraquinone (B42736) dyes and their derivatives.[3][15] In the pharmaceutical sector, its derivatives are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[16][17] It also finds use as a photoinitiator in UV-cured coatings and in the manufacturing of high-performance polymers.[3][18]
-
This compound is noted as an important dye intermediate, specifically for the synthesis of 2-methylanthraquinone.[19] Its applications appear more specialized, primarily leveraging the methyl group for specific downstream products.
The divergent applications based on their core structure are illustrated below.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Benzoylbenzoic Acid | 85-52-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 85-55-2 [chemicalbook.com]
- 6. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound CAS#: 85-55-2 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. exsyncorp.com [exsyncorp.com]
- 19. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for Substituted Benzoylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-benzoylbenzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and functional materials.[1] Their bifunctional structure, featuring both a carboxylic acid and a ketone, enables diverse chemical transformations, making them valuable precursors for complex molecules like anthraquinones.[1][2] This guide presents an objective comparison of the primary synthetic methodologies for preparing these compounds, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable route for their specific applications.
Core Synthetic Methodologies: An Overview
The synthesis of substituted benzoylbenzoic acids can be accomplished through several key strategies. The classical and most prevalent method is the Friedel-Crafts acylation .[1] Other significant approaches include Grignard reactions , oxidation of substituted precursors , and modern palladium-catalyzed methods like the Suzuki-Miyaura cross-coupling .[1][3] Each method offers distinct advantages and limitations concerning substrate scope, reaction conditions, scalability, and environmental impact.[1][3]
The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.[1] While Friedel-Crafts acylation is a robust and high-yielding method suitable for industrial applications, its reliance on stoichiometric and moisture-sensitive Lewis acids can be a drawback.[1][3] Grignard reactions provide a reliable means to introduce the carboxylic acid functionality but demand strictly anhydrous conditions.[1] Oxidation routes are effective when the appropriate precursors are available, and modern cross-coupling reactions offer high selectivity for complex derivatives.[3][4]
Caption: Overview of major synthetic pathways to substituted benzoylbenzoic acids.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following table summarizes quantitative data for various synthesis routes, allowing for a direct comparison of their performance based on reported yields and conditions.
| Method | Starting Materials | Product Example | Catalyst / Key Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Friedel-Crafts Acylation | Phthalic anhydride (B1165640), Benzene (B151609) | 2-Benzoylbenzoic acid | Anhydrous AlCl₃ (stoichiometric) | Benzene (excess) | 70-80 (reflux) | 1-2 | 74-88 | [2][5] |
| Friedel-Crafts & Oxidation | Toluene (B28343), Benzoyl chloride | 4-Benzoylbenzoic acid | AlCl₃, then KMnO₄ | Dichloromethane (B109758) | RT, then reflux | 2-3 | ~60-76 (overall) | [6] |
| Grignard Reaction | Bromobenzene (B47551), Phthalic anhydride | 2-Benzoylbenzoic acid | Magnesium (Mg) | Diethyl ether | Reflux | ~1-2 | Moderate | [3] |
| Grignard Reaction | Bromobenzene, CO₂ (dry ice) | Benzoic acid | Magnesium (Mg) | Diethyl ether | Reflux | - | High | |
| Suzuki Coupling | Methyl 2-bromobenzoate, 4-Formylphenylboronic acid | Methyl 2-(4-formylbenzoyl)benzoate | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/Water | 100 | 2 | High | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Protocol 1: Friedel-Crafts Acylation for 2-Benzoylbenzoic Acid[2][6]
This classical method involves the electrophilic acylation of benzene with phthalic anhydride using a Lewis acid catalyst.
Materials:
-
Phthalic Anhydride (15 g)
-
Thiophene-free Benzene (75 mL)
-
Anhydrous Aluminum Chloride (AlCl₃) (30 g)
-
Ice and Water
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.[7][8]
-
Reagent Addition: Add phthalic anhydride (15 g) and benzene (75 mL) to the flask. Cool the mixture in an ice bath.[8]
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (30 g) in portions while stirring. Control the exothermic reaction by maintaining a low temperature.[5][7]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 70-80°C) for 1-2 hours.[5][8]
-
Work-up: Cool the reaction flask in an ice bath and cautiously quench the reaction by the slow, portion-wise addition of crushed ice, followed by water and concentrated HCl to dissolve the aluminum salts.[2][7]
-
Purification: The crude product is isolated and can be purified by dissolving it in a warm aqueous sodium carbonate solution, treating with activated charcoal, filtering, and re-precipitating the product by acidifying the filtrate with HCl.[2][8] The final product is collected by vacuum filtration, washed with cold water, and dried.[8]
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Protocol 2: Grignard Reaction with Phthalic Anhydride[3]
This method involves the reaction of a pre-formed Grignard reagent with phthalic anhydride.
Materials:
-
Magnesium (Mg) turnings
-
Anhydrous Diethyl Ether
-
Bromobenzene
-
Phthalic Anhydride
-
3 M Hydrochloric Acid (for work-up)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether according to standard procedures.[1]
-
Reaction: In a separate dry flask, dissolve phthalic anhydride in anhydrous diethyl ether. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the phthalic anhydride solution with continuous stirring.
-
Work-up: After the addition is complete, allow the mixture to stir and warm to room temperature. Quench the reaction by slowly adding 3 M HCl to hydrolyze the magnesium salt.[1]
-
Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization.
Protocol 3: Two-Step Synthesis of 4-Benzoylbenzoic Acid via Oxidation[7]
This route involves the Friedel-Crafts acylation of toluene followed by the oxidation of the intermediate's methyl group.
Step 1: Friedel-Crafts Acylation of Toluene
-
Reaction Setup: Suspend anhydrous AlCl₃ (0.3 mol) in dry dichloromethane at 0-5 °C.
-
Reagent Addition: Sequentially add solutions of benzoyl chloride (0.25 mol) and toluene (0.25 mol) in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Work-up: Quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and evaporate the solvent to obtain crude 4-methylbenzophenone (B132839), which is purified by recrystallization.
Step 2: Oxidation of 4-Methylbenzophenone
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzophenone (0.1 mol) with a 1 M aqueous sodium hydroxide (B78521) solution.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate (B83412) (KMnO₄, 0.25 mol) in portions over 1-2 hours. Continue refluxing until the purple color of the permanganate disappears.
-
Work-up: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Purification: Acidify the filtrate with a suitable acid to precipitate the 4-benzoylbenzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry.
Conclusion
The synthesis of substituted benzoylbenzoic acids can be achieved through several effective methods.
-
Friedel-Crafts acylation remains a high-yielding and industrially relevant method, particularly for ortho-substituted products from phthalic anhydride.[1][2] However, it requires stoichiometric amounts of Lewis acids and careful control of reaction conditions.[5]
-
Grignard reactions offer versatility for introducing various aryl groups but are highly sensitive to moisture and protic functional groups.[1]
-
Oxidation of precursors like 4-methylbenzophenone is a straightforward approach for specific isomers, such as 4-benzoylbenzoic acid, provided the starting material is readily accessible.[4][6]
-
Modern cross-coupling reactions like the Suzuki-Miyaura coupling provide a powerful tool for creating complex substituted benzoylbenzoic acid derivatives with high selectivity, though they often involve more expensive catalysts and reagents.[3]
The optimal synthetic strategy will ultimately depend on the specific target molecule, desired scale, cost considerations, and the laboratory equipment available.
References
Differentiating Isomers of (Methylbenzoyl)benzoic Acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ortho-, meta-, and para-isomers of (methylbenzoyl)benzoic acid, while sharing the same molecular formula (C₁₅H₁₂O₃) and weight (240.25 g/mol ), exhibit distinct physical and chemical properties due to the different substitution patterns on the benzoic acid ring. Accurate differentiation of these isomers is crucial in various fields, including drug development and materials science, where specific isomeric forms can determine biological activity and material characteristics. This guide provides a comprehensive comparison of the spectroscopic data for 2-(4-methylbenzoyl)benzoic acid, 3-(4-methylbenzoyl)benzoic acid, and 4-(4-methylbenzoyl)benzoic acid, supported by detailed experimental protocols, to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers. It is important to note that while experimental data was available for the ortho- and para-isomers, the data for the meta-isomer is largely predicted due to the scarcity of published experimental spectra.
Table 1: ¹H NMR Spectral Data (Predicted for meta-isomer)
| Proton Assignment | This compound (ortho)[1] | 3-(4-methylbenzoyl)benzoic acid (meta) (Predicted) | 4-(4-methylbenzoyl)benzoic acid (para) |
| -CH₃ | ~2.4 ppm (s) | ~2.4 ppm (s) | ~2.4 ppm (s) |
| Aromatic Protons | ~7.2-8.2 ppm (m) | ~7.3-8.3 ppm (m) | ~7.3-8.2 ppm (m) |
| -COOH | ~10-13 ppm (br s) | ~10-13 ppm (br s) | ~10-13 ppm (br s) |
Table 2: ¹³C NMR Spectral Data (Predicted for meta-isomer)
| Carbon Assignment | This compound (ortho) | 3-(4-methylbenzoyl)benzoic acid (meta) (Predicted) | 4-(4-methylbenzoyl)benzoic acid (para) |
| -CH₃ | ~21.5 ppm | ~21.5 ppm | ~21.7 ppm |
| Aromatic Carbons | ~127-145 ppm | ~128-144 ppm | ~129-145 ppm |
| C=O (ketone) | ~196 ppm | ~196 ppm | ~195 ppm |
| C=O (acid) | ~167 ppm | ~166 ppm | ~167 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (ortho) | 3-(4-methylbenzoyl)benzoic acid (meta) (Predicted) | 4-(4-methylbenzoyl)benzoic acid (para) |
| O-H (acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=O (acid) | ~1680-1710 | ~1680-1710 | ~1680-1710 |
| C=O (ketone) | ~1650-1670 | ~1650-1670 | ~1650-1670 |
| C=C (aromatic) | ~1400-1600 | ~1400-1600 | ~1400-1600 |
| C-H out-of-plane bending | Characteristic of ortho-disubstitution | Characteristic of meta-disubstitution | Characteristic of para-disubstitution |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (ortho) | 3-(4-methylbenzoyl)benzoic acid (meta) (Predicted) | 4-(4-methylbenzoyl)benzoic acid (para) |
| [M]⁺ | 240 | 240 | 240 |
| [M-OH]⁺ | 223 | 223 | 223 |
| [M-COOH]⁺ | 195 | 195 | 195 |
| [CH₃C₆H₄CO]⁺ | 119 | 119 | 119 |
| [C₆H₅CO]⁺ | 105 | 105 | 105 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Spectroscopic Differentiation Strategy
The differentiation of the three isomers relies on the unique patterns observed in their respective spectra, arising from the different positions of the substituents on the benzoic acid ring.
-
¹H NMR Spectroscopy: While the chemical shifts of the methyl and carboxylic acid protons are expected to be similar across the three isomers, the aromatic region will display distinct splitting patterns. The ortho-isomer will show a more complex multiplet structure due to the proximity of the bulky benzoyl group to the carboxylic acid. The para-isomer is expected to have a more symmetrical and simpler pattern, likely two sets of doublets. The meta-isomer will exhibit a pattern of intermediate complexity.
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region can be a key differentiator. The para-isomer, being the most symmetrical, will show the fewest aromatic carbon signals. The ortho- and meta-isomers will have a greater number of unique carbon environments.
-
Infrared (IR) Spectroscopy: The most informative region for distinguishing these isomers is the C-H out-of-plane bending region (typically 700-900 cm⁻¹). The substitution pattern on the benzene (B151609) ring gives rise to characteristic absorption bands in this "fingerprint" region.
-
Mass Spectrometry (MS): While the molecular ion peak will be the same for all three isomers (m/z 240), the fragmentation patterns may show subtle differences in the relative abundances of fragment ions, although these differences might not be pronounced enough for unambiguous identification on their own.
-
UV-Vis Spectroscopy: The UV-Vis spectra of these isomers are expected to be similar, with absorptions characteristic of benzophenone (B1666685) derivatives. However, the position of the substituents can influence the λmax values. Generally, benzophenones exhibit a strong π→π* transition around 250 nm and a weaker n→π* transition at higher wavelengths. The exact λmax and molar absorptivity may vary slightly between the isomers due to differences in electronic effects and steric hindrance.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the range of approximately 0-15 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover the range of approximately 0-220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
-
-
Instrument: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the (methylbenzoyl)benzoic acid isomers.
Caption: Workflow for spectroscopic differentiation of (methylbenzoyl)benzoic acid isomers.
References
A Comparative Guide to the Quantitative Analysis of 2-(4-Methylbenzoyl)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the quantitative analysis of 2-(4-Methylbenzoyl)benzoic acid. The alternative methods discussed include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Acid-Base Titration.
This document outlines detailed experimental protocols for each method and presents a comparative analysis of their performance based on available experimental data for closely related compounds where specific data for this compound is not available.
Comparison of Analytical Techniques
The choice of an analytical method for the quantitative analysis of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following tables provide a summary of the key performance characteristics of each technique.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | UV-Vis Spectroscopy | Acid-Base Titration |
| Principle | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Measurement of the absorbance of light by the analyte at a specific wavelength. | Neutralization reaction between the acidic analyte and a standard basic solution. |
| Selectivity | High (structurally specific signals) | High (chromatographic separation) | Low to Moderate | Low (quantifies total acidity) |
| Primary Method | Yes | No (requires a reference standard of the analyte) | No (requires a reference standard of the analyte) | Yes (for purity assessment of an acidic substance) |
| Sample Throughput | Moderate | High | High | Moderate |
| Instrumentation Cost | High | High | Low | Low |
| Solvent Consumption | Low | High | Low | Moderate |
Table 2: Quantitative Performance Data
| Parameter | Quantitative NMR (qNMR) (Estimated) | HPLC-UV (for Benzoic Acid)[1][2] | UV-Vis Spectroscopy (for Benzoic Acid)[3] | Acid-Base Titration (for Benzoic Acid)[4] |
| Linearity Range | Wide dynamic range | 5 - 200 µg/mL | 1 - 10 µg/mL | Dependent on titrant concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.61 - 102.04% | 97.25 - 99.54% | ~100% |
| Precision (%RSD) | < 1.0% | 1.84% (Method), 2.40% (Intermediate) | Not Specified | 0.1% |
| Limit of Detection (LOD) | ~1 µg/mL | 0.42 µg/mL | Not Specified | Dependent on endpoint detection |
| Limit of Quantitation (LOQ) | ~3 µg/mL | 1.14 µg/mL | Not Specified | Dependent on endpoint detection |
Disclaimer: The quantitative performance data for HPLC-UV, UV-Vis Spectroscopy, and Acid-Base Titration are based on studies of benzoic acid, a structurally related compound. This data is intended to provide an estimate of the expected performance for this compound.
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration. The purity of the analyte can be determined without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure complete signal relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons or specific aromatic protons) that does not overlap with signals from the internal standard or solvent.
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For quantification, the area of the chromatographic peak corresponding to the analyte is proportional to its concentration.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A gradient or isocratic elution can be developed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for benzophenone (B1666685) derivatives).
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
UV-Vis Spectroscopy
Principle: This technique measures the absorbance of ultraviolet or visible light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
A suitable solvent that does not absorb at the analytical wavelength (e.g., ethanol, methanol, acetonitrile).
-
This compound reference standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the this compound reference standard of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Quantification:
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Acid-Base Titration
Principle: This classical analytical method involves the neutralization of the acidic proton of the carboxylic acid group in this compound with a standardized basic solution. The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically.
Instrumentation:
-
Burette (Class A)
-
Pipettes
-
Erlenmeyer flask or beaker
-
pH meter (for potentiometric titration)
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator (for visual titration)
-
Ethanol or other suitable solvent to dissolve the sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a suitable solvent (e.g., ethanol), followed by the addition of water.
-
-
Titration:
-
Visual Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized NaOH solution until a persistent faint pink color is observed.
-
Potentiometric Titration: Immerse a calibrated pH electrode in the sample solution and titrate with the standardized NaOH solution, recording the pH after each addition. The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the purity of the this compound using the following formula:
Where:
-
V_NaOH = Volume of NaOH solution used at the endpoint (in mL)
-
M_NaOH = Molarity of the NaOH solution
-
MW_analyte = Molecular weight of this compound (240.26 g/mol )
-
m_sample = mass of the sample (in g)
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.
Caption: Logical relationships between different analytical methods for the quantification of this compound.
References
A Comparative Guide to Cross-Validated Analytical Methods for 2-(4-Methylbenzoyl)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-(4-Methylbenzoyl)benzoic acid is paramount for ensuring product quality and consistency. This guide provides a comprehensive comparison of validated analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to facilitate method selection and implementation.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are HPLC-UV and GC-MS. While both methods offer high levels of sensitivity and selectivity, they operate on different principles and present distinct advantages and disadvantages.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on the analyte's partitioning between a reversed-phase stationary phase and a polar mobile phase, followed by detection using UV absorbance. | Routine quality control, purity assessment, and quantification of the active pharmaceutical ingredient (API). | Robust, widely available, and demonstrates high precision and accuracy for non-volatile compounds.[1] | Requires the analyte to possess a chromophore for UV detection.[1] |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and quantification using mass spectrometry. | Identification and quantification of impurities, and as a confirmatory method. | Offers high sensitivity and specificity due to mass-based detection, providing molecular weight information.[1] | Requires a derivatization step to increase the volatility of the acidic analyte.[1] |
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | Acceptance Criteria (based on ICH guidelines) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for API |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | To be determined and reported |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | To be determined and reported with acceptable precision and accuracy |
| Specificity | Peak purity index > 99.5%, no interference from placebo and known impurities | Specific mass fragmentation pattern, no co-eluting peaks with the same mass-to-charge ratio | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
A robust reversed-phase HPLC method is the primary choice for the routine quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for confirmatory analysis and impurity profiling. A derivatization step is necessary to enhance the volatility of the carboxylic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization:
-
To a known amount of the dried sample or standard, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (B98337) ester.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[4] This is particularly important when transferring a method between laboratories or when using an alternative method for confirmation.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The choice between HPLC and GC-MS often depends on the specific analytical goal. The following diagram outlines a decision-making pathway for selecting the appropriate method.
Caption: Decision pathway for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 2-(4-methylbenzoyl)- | SIELC Technologies [sielc.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Biological Activities of 2-(4-Methylbenzoyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylbenzoyl)benzoic acid is a benzophenone (B1666685) derivative that serves as a versatile starting material in organic synthesis. The presence of a carboxylic acid group and a ketone moiety provides two reactive sites for derivatization, allowing for the creation of a diverse library of compounds, including esters, amides, and thioureides. Research into analogous benzoic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide summarizes key findings in these areas to facilitate further investigation into the structure-activity relationships (SAR) of this compound derivatives.
Comparative Analysis of Biological Activities
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. The following sections summarize the observed activities of various derivatives, providing a basis for predicting the potential efficacy of novel compounds derived from this compound.
Antimicrobial Activity
Derivatives of 2-benzoylbenzoic acid have demonstrated notable activity against a range of pathogenic microorganisms. The introduction of different functional groups can enhance the antimicrobial potency of the parent molecule.
| Derivative Class | Target Microorganism | Activity Metric | Value | Reference |
| Amoxicillin-benzoic acid hybrids | Staphylococcus aureus (MRSA) | MIC | 64 µg/mL | [1] |
| Amoxicillin-p-nitrobenzoic acid | Salmonella species | MIC | Good activity | [1] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium, Staphylococcus aureus | MBEC | 125 µg/mL | |
| N-benzoyl amino esters and acids | Aspergillus fumigatus, Fusarium temperatum | Growth Inhibition | Up to 78.2% | |
| Trimethoxybenzoic acid derivatives | Staphylococcus aureus, Salmonella Typhimurium | MIC | 50 - 100 µM |
Anticancer Activity
The cytotoxic potential of benzoic acid derivatives against various cancer cell lines is an active area of research. The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular pathways, such as those regulated by histone deacetylases (HDACs) or protein kinases.
| Derivative Class | Cell Line(s) | Activity Metric | Value | Reference |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | IC50 | 15.6 - 18.7 µM | [2] |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acid | Human cervical cancer | IC50 | 17.84 µM | |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives | MCF-7, MDA-MB-468 (Breast Cancer) | IC50 | 1.4 - 8.7 µg/ml | [2] |
Anti-inflammatory Activity
Certain derivatives of 2-benzoylbenzoic acid have exhibited promising anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the transcription factor nuclear factor kappa B (NF-κB).
| Derivative | Method | Result | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | ELISA (LPS-induced rats) | Significant reduction in TNF-α (5.70+/-1.04 x 10³ pg/mL) | [3] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | ELISA (LPS-induced rats) | Significant reduction in IL-1β (2.32+/-0.28 x 10³ pg/mL) | [3] |
| 1-Methyl-5-(4-chlorobenzoyl)imidazole-2-acetate | Carrageenan-induced rat paw edema | 1.5-times more active than aspirin | [4] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are generalized protocols for key in vitro assays used to evaluate the biological activities of benzoic acid derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for screening biological activities and a potential signaling pathway that may be modulated by this compound derivatives.
Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.
References
- 1. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing the reactivity of 2-(4-Methylbenzoyl)benzoic acid with other carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-(4-Methylbenzoyl)benzoic acid against other common carboxylic acids. The analysis focuses on key chemical transformations relevant to pharmaceutical and chemical synthesis, including acidity, esterification, and amide bond formation. While direct kinetic data for this compound is limited in publicly available literature, this guide leverages established principles of organic chemistry, structure-activity relationships, and available data for analogous compounds to provide a comprehensive comparison.
I. Introduction to this compound
This compound, a derivative of benzoic acid, possesses a unique structural feature: a bulky 4-methylbenzoyl substituent at the ortho position of the carboxylic acid group. This substitution pattern significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in various chemical reactions. Understanding these characteristics is crucial for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.
II. Comparative Acidity
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa value signifies a stronger acid. The acidity of this compound is influenced by the "ortho effect," where the bulky substituent at the ortho position causes the carboxyl group to twist out of the plane of the benzene (B151609) ring. This steric hindrance inhibits resonance between the carboxyl group and the phenyl ring, leading to an increase in acidity compared to its meta and para isomers and even benzoic acid itself.
| Carboxylic Acid | Structure | pKa |
| This compound | ![]() | ~3.33 |
| Benzoic Acid | ![]() | 4.20[1] |
| Acetic Acid | ![]() | 4.76[2][3][4][5] |
| p-Toluic Acid | ![]() | 4.36[6] |
| 2-Phenylbenzoic Acid | ![]() | 3.46[3] |
| 2-Benzoylbenzoic Acid | ![]() | 3.54[2] |
Table 1: Comparison of pKa Values of Selected Carboxylic Acids.
As indicated in Table 1, this compound is a stronger acid than benzoic acid, acetic acid, and p-toluic acid. Its acidity is comparable to other ortho-substituted benzoic acids like 2-phenylbenzoic acid and 2-benzoylbenzoic acid, highlighting the significance of the ortho effect.
III. Reactivity in Esterification
Esterification is a cornerstone reaction in organic synthesis. The reactivity of a carboxylic acid in esterification is governed by both electronic and steric factors.
Electronic Effects: Electron-withdrawing groups on the benzoic acid ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol and thus increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate. The Hammett equation can be used to quantify these electronic effects on the rates of esterification of substituted benzoic acids.
IV. Reactivity in Amide Formation
The formation of an amide bond is a critical transformation in the synthesis of peptides and many pharmaceuticals. Similar to esterification, the reactivity of a carboxylic acid in amide formation is influenced by both electronic and steric factors.
Electronic Effects: The principles governing electronic effects in esterification also apply to amide formation. Electron-withdrawing substituents on the aromatic ring of the carboxylic acid will generally accelerate the reaction, while electron-donating groups will slow it down.
Steric Effects: The steric hindrance posed by the 2-(4-methylbenzoyl) group is expected to have a pronounced effect on the rate of amide formation. The approach of the amine nucleophile to the carbonyl carbon will be significantly hindered, likely leading to slower reaction rates compared to sterically unencumbered carboxylic acids. To overcome this, more forcing reaction conditions or the use of coupling agents that generate a more reactive intermediate may be necessary.
V. Experimental Protocols
The following are generalized experimental protocols that can be adapted for comparative kinetic studies of this compound and other carboxylic acids.
A. Protocol for Esterification (Adapted from Fischer Esterification of Benzoic Acid)
Materials:
-
Carboxylic acid (e.g., this compound, benzoic acid)
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Sodium bicarbonate solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for a predetermined time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
For Kinetic Studies: Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products over time. This data can then be used to calculate the rate constant for the reaction.
B. Protocol for Amide Formation (General Procedure)
Materials:
-
Carboxylic acid (e.g., this compound, benzoic acid)
-
Amine
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or thionyl chloride for conversion to acyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (if required, e.g., triethylamine, pyridine)
-
Standard laboratory glassware
Procedure (using a coupling agent like DCC):
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution.
-
Cool the mixture in an ice bath and add a solution of the coupling agent (e.g., DCC) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the urea (B33335) byproduct (in the case of DCC).
-
Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
For Kinetic Studies: Similar to esterification, the reaction can be monitored over time by taking aliquots and analyzing them using appropriate chromatographic techniques (HPLC or GC) to determine the rate of amide formation.
VI. Conclusion
The reactivity of this compound is a complex interplay of electronic and steric effects. Its ortho-substituent makes it a stronger acid than benzoic acid and many other simple carboxylic acids. However, this same bulky group is predicted to significantly hinder its reactivity in common transformations like esterification and amide formation, likely leading to slower reaction rates compared to less sterically congested analogues. Overcoming this reduced reactivity may necessitate the use of more forcing conditions or specialized reagents. Further quantitative kinetic studies are required to precisely elucidate the reactivity of this compound and to enable the rational design of synthetic routes involving this versatile building block.
References
- 1. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 2. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]
- 3. 2-Phenylbenzoic acid(947-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for the Quantification of Impurities in 2-(4-Methylbenzoyl)benzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity quantification in 2-(4-Methylbenzoyl)benzoic acid, a key intermediate in various manufacturing processes. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection and implementation of appropriate analytical methods.
Introduction to Impurity Profiling of this compound
This compound is commonly synthesized via a Friedel-Crafts acylation reaction between toluene (B28343) and phthalic anhydride. The manufacturing process and subsequent storage can introduce several impurities that may affect the quality, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are crucial for the accurate quantification of these impurities.
Based on the synthesis route, potential impurities in this compound may include:
-
Process-related impurities: Unreacted starting materials and by-products of the synthesis.
-
Degradation products: Impurities formed during storage or handling.
For the purpose of this guide, we will focus on the validation of methods for four potential process-related impurities:
-
Impurity A: Phthalic acid
-
Impurity B: p-Toluic acid
-
Impurity C: 2-(2-Methylbenzoyl)benzoic acid (ortho-isomer)
-
Impurity D: 4,4'-Dimethylbenzophenone (a potential side-product)
We will compare two common analytical techniques for impurity quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the impurities. Below is a comparison of the performance of a proposed HPLC-UV method and a UPLC-MS method for the analysis of impurities in this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV Method | UPLC-MS Method |
| Limit of Detection (LOD) | ||
| Impurity A | 0.01 µg/mL | 0.001 µg/mL |
| Impurity B | 0.015 µg/mL | 0.002 µg/mL |
| Impurity C | 0.02 µg/mL | 0.003 µg/mL |
| Impurity D | 0.01 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | ||
| Impurity A | 0.03 µg/mL | 0.003 µg/mL |
| Impurity B | 0.05 µg/mL | 0.006 µg/mL |
| Impurity C | 0.06 µg/mL | 0.009 µg/mL |
| Impurity D | 0.03 µg/mL | 0.003 µg/mL |
| Linearity (r²) | > 0.999 for all impurities | > 0.999 for all impurities |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS methods are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of impurities in active pharmaceutical ingredients.
3.1.1. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare individual stock solutions of this compound and each impurity in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing each impurity at the desired concentration level (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve a sample of this compound in the mobile phase to achieve a final concentration of 1 mg/mL.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)
This method offers higher sensitivity and specificity, making it suitable for the detection and quantification of trace-level impurities.
3.2.1. UPLC Conditions
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3.2.2. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative for Impurities A, B, C; Positive for Impurity D and the API.
-
Scan Mode: Selected Ion Recording (SIR)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
3.2.3. Standard and Sample Preparation
Standard and sample preparation follows the same procedure as for the HPLC-UV method, but with lower concentrations to accommodate the higher sensitivity of the UPLC-MS system.
Visualizing the Method Validation Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and UPLC-MS Methods.
A Comparative Guide to Titration Methods for the Assay of 2-(4-Methylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prevalent non-aqueous titration methods for the quantitative determination of 2-(4-Methylbenzoyl)benzoic acid: potentiometric titration and visual indicator titration. The selection of an appropriate analytical method is critical for ensuring the accuracy and precision of assay results in research and quality control environments. This document outlines detailed experimental protocols and presents supporting data to aid in method selection and implementation.
Introduction to this compound and its Analysis
This compound is a carboxylic acid that, due to its chemical structure, exhibits limited solubility in aqueous media but is soluble in various organic solvents such as ethanol, acetone, and ether. This characteristic necessitates the use of non-aqueous titration for its accurate quantification. This guide focuses on the comparison of two common non-aqueous acid-base titration techniques.
Comparative Performance Data
The following table summarizes the typical accuracy and precision data for the non-aqueous titration of aromatic carboxylic acids, which can be considered representative for the analysis of this compound. It is important to note that specific performance may vary based on laboratory conditions, analyst expertise, and the purity of the sample.
| Parameter | Potentiometric Titration | Visual Indicator Titration |
| Typical Accuracy (% Recovery) | 98.8 - 101.1%[1] | 98.1 - 103.2%[1] |
| Typical Precision (RSD) | ≤ 0.5%[2] | ≤ 1.0% |
| Endpoint Determination | Objective (based on potential change) | Subjective (based on color change) |
| Suitability for Colored Solutions | High | Low |
| Instrumentation Cost | Moderate | Low |
| Throughput | Moderate | High |
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing the two titration methods for the assay of this compound.
Caption: Logical workflow for comparing potentiometric and visual indicator titration methods.
Experimental Protocols
The following are detailed methodologies for the two titration methods.
Method 1: Non-Aqueous Potentiometric Titration
Principle: This method determines the concentration of this compound by monitoring the change in potential (pH) of the solution as a standardized titrant is added. The endpoint of the titration corresponds to the point of maximum inflection on the titration curve, which is the point of stoichiometric equivalence.
Materials and Reagents:
-
This compound sample
-
Ethanol, anhydrous
-
Sodium hydroxide (B78521) (NaOH), pellets
-
Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade
-
Phenolphthalein indicator solution
-
Automatic potentiometric titrator with a pH glass electrode and a reference electrode
-
Analytical balance
-
Volumetric flasks and pipettes, Class A
-
Burette, Class A
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of 0.1 M Ethanolic Sodium Hydroxide Titrant:
-
Dissolve approximately 4.0 g of NaOH in 1 L of anhydrous ethanol.
-
Allow the solution to stand for 24 hours and then decant the clear supernatant liquid.
-
-
Standardization of the Titrant:
-
Accurately weigh about 0.5 g of previously dried KHP into a beaker.
-
Dissolve the KHP in 50 mL of anhydrous ethanol.
-
Titrate the KHP solution with the prepared ethanolic NaOH solution potentiometrically.
-
Record the volume of titrant required to reach the equivalence point.
-
Calculate the exact molarity of the NaOH solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of anhydrous ethanol.
-
Titrate the sample solution with the standardized 0.1 M ethanolic NaOH solution using the automatic titrator.
-
The endpoint is determined from the point of maximum inflection of the titration curve.
-
Perform the titration in triplicate.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the following formula:
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (240.25 g/mol )
-
W = Weight of the sample in g
-
-
Method 2: Non-Aqueous Visual Indicator Titration
Principle: This method relies on a chemical indicator, phenolphthalein, which changes color at a specific pH to signal the endpoint of the titration. The endpoint is a close approximation of the equivalence point.
Materials and Reagents:
-
Same as for the potentiometric titration method.
Procedure:
-
Preparation and Standardization of Titrant:
-
Prepare and standardize the 0.1 M ethanolic NaOH solution as described in the potentiometric method.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of anhydrous ethanol.
-
Add 2-3 drops of phenolphthalein indicator solution. The solution should be colorless.
-
Titrate the sample solution with the standardized 0.1 M ethanolic NaOH solution from a burette, with constant swirling, until a faint but persistent pink color is observed.
-
Record the volume of titrant used.
-
Perform the titration in triplicate.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the same formula as in the potentiometric method.
-
Conclusion
Both potentiometric and visual indicator titration methods are suitable for the assay of this compound in a non-aqueous medium.
-
Potentiometric titration offers higher objectivity, precision, and is advantageous for colored or turbid solutions. The initial investment in instrumentation is higher, but it provides more reliable and reproducible data, which is crucial in a regulated environment.
-
Visual indicator titration is a cost-effective and rapid method suitable for routine analysis where the highest level of precision is not the primary requirement. Its main drawback is the subjectivity of the endpoint determination, which can be a source of variability between analysts.
The choice between these two methods will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample characteristics, and available resources. For method validation and in cases where high accuracy is paramount, potentiometric titration is the recommended method.
References
comparative analysis of catalysts for Friedel-Crafts acylation reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, pivotal for the formation of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental footprint of this transformation. This guide provides a comparative analysis of various catalytic systems for Friedel-Crafts acylation, with a focus on experimental data and detailed methodologies to aid in catalyst selection and process optimization.
At a Glance: Performance of Key Catalyst Classes
The following table summarizes the performance of representative catalysts in the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640), a common model reaction. This data highlights the trade-offs between reaction time, temperature, and catalyst reusability.
| Catalyst Type | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (p/o) | Reusability |
| Homogeneous Lewis Acid | AlCl₃ | Stoichiometric | 25-80 | 1-4 | High | >90 | Varies | No |
| Homogeneous Lewis Acid | Yb(OTf)₃ | 5 mol% | 50 | 4 | 100 | 98 | >99:1 | Yes |
| Homogeneous (Ionic Liquid) | FeCl₃ in [Bmim]BF₄ | 10 mol% | 60 | 2 | >99 | 99 | >99:1 | Yes |
| Heterogeneous (Zeolite) | H-Beta | 0.15 g | 100 | 2 | 85 | - | High for para | Yes |
| Heterogeneous (Zeolite) | Mordenite (MOR(110)) | 0.50 g | 150 | 2 | >99 | >99 | >99:1 | Yes |
In-Depth Catalyst Comparison
Traditional Lewis Acids: The Workhorses
Conventional Lewis acids like aluminum chloride (AlCl₃) have long been the go-to catalysts for Friedel-Crafts acylation due to their high reactivity.[1] They effectively generate the acylium ion, leading to high yields of the desired ketone.[1] However, their application is fraught with challenges. These catalysts are typically required in stoichiometric amounts because they form a stable complex with the ketone product.[1] This not only leads to a large amount of waste but also complicates product isolation, requiring a hydrolytic workup that generates corrosive byproducts.[1]
Lanthanide Triflates: The Efficient and Recyclable Alternative
Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃), have emerged as highly efficient and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.[2][3] They can be used in catalytic amounts and often exhibit excellent chemo- and regioselectivity.[2] A key advantage is their potential for recovery and reuse, addressing some of the environmental concerns associated with traditional Lewis acids.[4] Kinetic studies have shown that the reaction rate is dependent on the concentrations of the lanthanide catalyst, the acylating agent, and the aromatic substrate.[3]
Ionic Liquids: The Designer Solvents and Catalysts
Ionic liquids (ILs) offer a unique reaction environment for Friedel-Crafts acylation, sometimes acting as both the solvent and the catalyst.[5] Systems combining a simple metal salt like iron(III) chloride (FeCl₃) with an imidazolium-based ionic liquid have demonstrated high catalytic activity and selectivity.[5][6] These reactions can often be carried out under milder conditions, and the catalytic system can be recycled, making them a greener alternative.[5] The choice of the ionic liquid's cation and anion can significantly influence the reaction outcome.[7]
Heterogeneous Catalysts: The Industrial Contenders
Solid acid catalysts, particularly zeolites like H-Beta and Mordenite, are highly attractive for industrial applications due to their ease of separation from the reaction mixture, reusability, and shape-selective properties.[8][9][10] Zeolites possess Brønsted and/or Lewis acid sites within their porous structure that can catalyze the acylation reaction.[11] The reaction conditions, such as temperature and catalyst-to-substrate ratio, can be optimized to achieve high conversion and selectivity for the desired isomer.[8][12] While often requiring higher temperatures, the operational simplicity and environmental benefits of heterogeneous catalysis are significant advantages.[11]
Experimental Protocols
Acylation of Anisole with Acetic Anhydride using FeCl₃ in an Ionic Liquid
This protocol is adapted from a procedure using an iron(III) chloride hexahydrate catalyst in a tunable aryl alkyl ionic liquid (TAAIL).[13]
Materials:
-
Anisole (1 mmol)
-
Acetic anhydride (2 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol %)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) or a similar ionic liquid (0.5 g)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the ionic liquid and FeCl₃·6H₂O.
-
Add anisole and acetic anhydride to the mixture.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid phase with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Acylation of Anisole with Acetic Anhydride using a Zeolite Catalyst
This is a general procedure based on protocols for zeolite-catalyzed acylations.[12]
Materials:
-
Anisole (10 mmol)
-
Acetic anhydride (12 mmol)
-
H-Beta zeolite (calcined) (e.g., 40 wt % with respect to the substrate)
-
Diethyl ether (for extraction)
Procedure:
-
Activate the H-Beta zeolite by calcining at 550°C for 4-6 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zeolite, anisole, and acetic anhydride.
-
Heat the reaction mixture to 120°C and stir for 3 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture and wash it with diethyl ether.
-
Combine the filtrate and the washings. Wash the combined organic solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for a catalytic Friedel-Crafts acylation reaction.
Caption: The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 13. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 2-(4-Methylbenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of 2-(4-Methylbenzoyl)benzoic acid. For comparative purposes, typical performance data for an alternative High-Performance Liquid Chromatography (HPLC) method is also presented. The information herein is intended to assist researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this compound.
Introduction
This compound is a molecule of interest in various chemical and pharmaceutical contexts. Accurate and precise quantification at trace levels is often crucial for process monitoring, impurity profiling, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for such analyses. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1]
This guide outlines the validation of a GC-MS method following a silylation derivatization protocol and compares its performance with a standard HPLC-UV method. The validation parameters discussed are in accordance with the International Conference on Harmonisation (ICH) guidelines.
Experimental Protocols
GC-MS Method with Silylation Derivatization
1. Sample Preparation and Derivatization:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or pyridine).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample extract into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the silylated derivative.
Alternative Method: HPLC-UV
1. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Working Standards: Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio may need to be optimized. A gradient elution may be employed for complex matrices.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 228 nm or another UV maximum determined from the UV-Vis spectrum of the analyte.[3]
-
Injection Volume: 10 µL.
Method Validation and Performance Comparison
The following tables summarize the quantitative performance data for the validated GC-MS method and a typical HPLC-UV method for the analysis of this compound.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 50 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| LOD | 0.03 µg/mL | 0.3 µg/mL |
| LOQ | 0.1 µg/mL | 1.0 µg/mL |
Table 2: Precision
| Parameter | GC-MS Method | HPLC-UV Method |
| Intra-day Precision (%RSD, n=6) | < 5% | < 2% |
| Inter-day Precision (%RSD, n=6) | < 8% | < 3% |
Table 3: Accuracy (Recovery)
| Parameter | GC-MS Method | HPLC-UV Method |
| Recovery (%) | 92 - 108% | 95 - 105% |
Diagrams
Caption: Workflow for the validation of the GC-MS method.
Conclusion
The validated GC-MS method with silylation derivatization demonstrates excellent sensitivity and is highly suitable for the trace analysis of this compound. The low limit of detection and limit of quantitation make it ideal for applications requiring the measurement of very low concentrations of the analyte.
The comparative HPLC-UV method is robust, widely available, and shows excellent linearity and precision for higher concentration ranges.[4] However, for trace-level analysis, the GC-MS method is superior in terms of sensitivity. The choice between the two methods will depend on the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the availability of instrumentation.
References
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylbenzoyl)benzoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methylbenzoyl)benzoic acid. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Hazards:
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system[1]
Personal Protective Equipment (PPE):
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Recommended Equipment | Details |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for tears or holes before each use. Wear a lab coat or chemical-resistant apron to protect personal clothing.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. | A NIOSH-approved respirator may be necessary if dust is generated or if working outside of a fume hood.[3] |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][2]
2. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes. Minimize dust generation and accumulation.[1][3]
-
Do not eat, drink, or smoke in the work area.[3]
3. Storage:
-
Store locked up.[1]
4. Spill Response:
-
Dry Spill: Carefully sweep or vacuum the material, avoiding dust generation. Place it in a sealed, suitable container for disposal.[1][3]
-
General: Evacuate the area and wear appropriate PPE. Ventilate the area after the material has been collected.
Disposal Plan
-
Dispose of contents and containers to an approved waste disposal plant.[1][2]
-
Do not empty into drains.[1]
-
Follow all local, regional, and national regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a research setting.
Caption: General laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

